2-Phenanthrol-d9
Description
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Properties
Molecular Formula |
C14H10O |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol |
InChI |
InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
YPWLZGITFNGGKW-LOIXRAQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])O)[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenanthrol-d9
This technical guide provides a comprehensive overview of 2-Phenanthrol-d9, a deuterated stable isotope of 2-Phenanthrol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental methodologies.
Core Concepts and Properties
This compound is the deuterium-labeled form of 2-Phenanthrol, a metabolite of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) and a component of environmental pollutants and tobacco smoke. The deuteration of 2-Phenanthrol makes it an ideal internal standard for analytical applications, particularly in mass spectrometry-based methods, as it is chemically identical to the endogenous analyte but has a different mass.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 2-Phenanthrenol-1,3,4,5,6,7,8,9,10-d9 |
| Synonyms | 2-Hydroxyphenanthrene-d9, Phenanthren-2-ol-d9 |
| CAS Number | 922510-19-8 |
| Molecular Formula | C₁₄HD₉O |
| Molecular Weight | 203.28 g/mol |
| Appearance | Off-White Solid |
| Storage Temperature | 2-8°C |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in the quantitative analysis of phenanthrene metabolites in biological samples, such as urine. This is crucial for studies in toxicology, environmental health, and pharmacology to accurately assess exposure to PAHs and to understand their metabolism.
Biomarker of PAH Exposure
Hydroxylated metabolites of PAHs, including 2-Phenanthrol, are excreted in urine and serve as biomarkers of exposure. Accurate quantification of these metabolites is essential for assessing health risks associated with PAH exposure.
Studies on Oxidative Stress and Inflammation
Research has indicated a potential link between exposure to phenanthrene metabolites and adverse health effects. A study on adolescents found an association between urinary levels of 2-hydroxyphenanthrene and biomarkers of oxidative stress, endocrine stress, and inflammation[1]. The generation of reactive oxygen species (ROS) is a proposed mechanism for the toxicity of some PAHs[2].
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible use of this compound as an internal standard. Below are protocols for the analysis of phenanthrene metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Phenanthrols in Human Urine by GC-MS
This method is adapted from a study on the analysis of phenanthrols in human urine[3][4].
3.1.1. Sample Preparation
-
Enzymatic Hydrolysis: To a urine sample, add a solution of β-glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites.
-
Internal Standard Spiking: Add a known amount of this compound (and other relevant internal standards) to the sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
Elute the phenanthrols with a higher percentage of an organic solvent like acetonitrile or methanol.
-
-
Derivatization: Evaporate the eluate to dryness and treat with a silylating agent to create trimethylsilyl derivatives of the phenanthrols, which are more volatile and suitable for GC analysis.
3.1.2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000B Series Triple Quadrupole GC/MS System or equivalent[5].
-
Column: A suitable capillary column for PAH analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization Mode: Positive Ion Chemical Ionization (PICI) or Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
3.1.3. Quantification
The concentration of 2-Phenanthrol is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated using standards with known concentrations of 2-Phenanthrol and a constant concentration of the internal standard.
Quantification of Phenanthrene Metabolites in Human Urine by LC-MS/MS
This protocol is based on established methods for the high-throughput analysis of PAH metabolites.
3.2.1. Sample Preparation
-
Enzymatic Hydrolysis: Similar to the GC-MS protocol, treat the urine sample with β-glucuronidase/arylsulfatase.
-
Internal Standard Spiking: Add a solution containing this compound and other deuterated internal standards.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the metabolites with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.
3.2.3. Quantification
Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the native analyte to its corresponding deuterated internal standard.
Synthesis
Plausible Synthetic Pathway for this compound
A potential route involves the bromination of phenanthrene, followed by conversion to the hydroxyl group, and subsequent deuteration.
-
Bromination of Phenanthrene: Phenanthrene can be brominated to yield a mixture of bromophenanthrenes. The 2-bromo isomer can be separated from this mixture.
-
Conversion to 2-Phenanthrol: The 2-bromophenanthrene can be converted to 2-phenanthrol through a nucleophilic substitution reaction, for example, by heating with a strong base in the presence of a copper catalyst.
-
Deuteration: The deuteration of the aromatic rings of 2-phenanthrol could be achieved through acid-catalyzed hydrogen-deuterium exchange using a strong deuterated acid (e.g., D₂SO₄) or through metal-catalyzed exchange reactions.
Visualizations
Experimental Workflows
Potential Biological Impact of Phenanthrene Metabolism
Plausible Synthetic Route to this compound
References
- 1. Urinary Polycyclic Aromatic Hydrocarbon Metabolites Are Associated with Biomarkers of Chronic Endocrine Stress, Oxidative Stress, and Inflammation in Adolescents: FLEHS-4 (2016–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hibiscus sabdariffa Extract Protects HaCaT Cells against Phenanthrene-Induced Toxicity through the Regulation of Constitutive Androstane Receptor/Pregnane X Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
2-Phenanthrol-d9 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenanthrol-d9, a deuterated analog of 2-Phenanthrol. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on its chemical properties, applications, and the broader context of its non-deuterated counterpart.
Core Compound Identification and Properties
This compound is the isotopically labeled version of 2-Phenanthrol, where nine hydrogen atoms have been replaced with deuterium. This labeling is crucial for its primary application as an internal standard in analytical chemistry. The fundamental properties of both compounds are summarized below for comparative analysis.
| Property | This compound | 2-Phenanthrol |
| CAS Number | 922510-19-8[1][2] | 605-55-0[1][3][4] |
| Molecular Formula | C₁₄HD₉O | C₁₄H₁₀O |
| Molecular Weight | 203.28 g/mol | 194.23 g/mol |
| Synonyms | 2-Phenanthrenol-d9, 2-Hydroxyphenanthrene-d9 | 2-Phenanthrenol, 2-Hydroxyphenanthrene, NSC 2576 |
Biological Context and Applications
2-Phenanthrol is recognized as a metabolite of Phenanthrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of chemicals that occur naturally in coal, crude oil, and gasoline, and are also produced when coal, oil, gas, wood, garbage, and tobacco are burned. Due to their widespread presence and potential health risks, monitoring human exposure to PAHs is of significant interest.
The deuterated form, this compound, serves as an invaluable tool in these monitoring studies. Its key application is as an internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By adding a known quantity of the deuterated standard to a biological sample (e.g., urine), the concentration of the non-deuterated 2-Phenanthrol can be accurately determined, which in turn reflects exposure to the parent compound, Phenanthrene.
While the broader class of phenanthrenes has been studied for various biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiallergic effects, specific signaling pathways directly modulated by 2-Phenanthrol are not extensively documented in current literature. It is important to distinguish 2-Phenanthrol from its isomer, 9-Phenanthrol, which is a known inhibitor of the TRPM4 (Transient Receptor Potential Melastatin 4) channel, a Ca2+-activated non-selective cation channel. This highlights that even small structural changes within the phenanthrene scaffold can lead to significant differences in biological activity.
Experimental Methodologies
Given the primary application of this compound as an internal standard, a detailed experimental protocol would be specific to the biomonitoring assay being developed. Below is a generalized methodology for the determination of 2-Phenanthrol in biological samples, a common application for its deuterated analog.
Generalized Protocol for Urinary 2-Phenanthrol Analysis using LC-MS/MS
-
Sample Preparation:
-
Aliquots of urine samples are collected.
-
An internal standard solution containing a known concentration of this compound is spiked into each sample.
-
Enzymatic hydrolysis is performed to deconjugate the metabolites.
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is carried out to isolate and concentrate the analytes from the sample matrix.
-
The extracted samples are evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Instrumental Analysis:
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is achieved on a suitable column (e.g., C18) using a gradient elution program.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both 2-Phenanthrol and this compound.
-
-
Data Analysis:
-
The peak areas of the analyte (2-Phenanthrol) and the internal standard (this compound) are measured.
-
A calibration curve is constructed by analyzing standards with known concentrations of 2-Phenanthrol.
-
The concentration of 2-Phenanthrol in the biological samples is calculated based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.
-
Logical Workflow Visualization
The following diagram illustrates a typical workflow for a biomonitoring study involving the use of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of 2-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 2-Phenanthrol-d9 (CAS: 922510-19-8), a deuterated analog of 2-phenanthrol. This isotopically labeled compound is crucial as an internal standard for the quantitative analysis of phenanthrene metabolites in various biological and environmental samples. The introduction of nine deuterium atoms into the 2-phenanthrol structure allows for its precise differentiation from the endogenous, non-labeled analyte in mass spectrometry-based assays, ensuring accuracy and reliability in metabolic and pharmacokinetic studies.
Core Synthesis Strategy: Hydrogen-Deuterium Exchange
The most prevalent and efficient method for the synthesis of this compound is through a direct hydrogen-deuterium (H-D) exchange reaction on the unlabeled 2-phenanthrol precursor. This process involves the substitution of hydrogen atoms on the aromatic rings with deuterium atoms from a deuterium source, typically heavy water (D₂O). The reaction is generally facilitated by a catalyst and may require elevated temperatures and pressures to achieve a high degree of deuteration.
Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange
This protocol outlines a general yet effective procedure for the synthesis of this compound based on established methods for the deuteration of aromatic compounds.
Materials:
-
2-Phenanthrol (2-hydroxyphenanthrene)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on alumina (Pt/Al₂O₃) or a suitable Ruthenium-based catalyst
-
Deuterated trifluoroacetic acid (TFA-d) (optional, as a co-catalyst)
-
Anhydrous organic solvent (e.g., dioxane, tetrahydrofuran)
-
High-pressure reaction vessel (e.g., Parr reactor)
-
Microwave reactor (alternative to conventional heating)
Procedure:
-
Preparation of the Reaction Mixture: In a high-pressure reaction vessel, dissolve 2-phenanthrol in a minimal amount of a suitable anhydrous organic solvent.
-
Addition of Deuterium Source and Catalyst: Add an excess of deuterium oxide (D₂O) to the solution. The molar ratio of D₂O to 2-phenanthrol should be significantly high to drive the equilibrium towards deuteration. Subsequently, add the catalyst (e.g., 5-10 mol% Pt/Al₂O₃). For enhanced reactivity, a small amount of an acid catalyst like TFA-d can be added.
-
Reaction Conditions: Seal the reaction vessel and heat to a temperature ranging from 150°C to 250°C. The reaction is typically run for 24 to 72 hours under stirring. The pressure inside the vessel will increase due to the heating of the solvent and D₂O.
-
Microwave-Assisted Synthesis (Alternative): For a more rapid and efficient reaction, a microwave reactor can be utilized. The reaction mixture is placed in a sealed microwave-compatible vessel and irradiated at a controlled temperature (e.g., 200°C) and pressure for a shorter duration, typically ranging from 30 minutes to a few hours.[1]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The reaction mixture is then transferred to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Quantitative Data Summary
| Parameter | Conventional Heating | Microwave-Assisted |
| Starting Material | 2-Phenanthrol | 2-Phenanthrol |
| Deuterium Source | Deuterium Oxide (D₂O) | Deuterium Oxide (D₂O) |
| Catalyst | Pt/Al₂O₃ or Ru-based | Pt/Al₂O₃ or Ru-based |
| Temperature | 150-250 °C | ~200 °C |
| Reaction Time | 24-72 hours | 0.5-4 hours |
| Typical Yield | Moderate to High | High |
| Deuteration Level | >98% | >98% |
Note: The exact yields and deuteration levels will depend on the specific reaction conditions and the efficiency of the purification process.
Purification of this compound
The crude product obtained from the synthesis requires purification to remove any unreacted starting material, partially deuterated species, and catalyst residues. A multi-step purification strategy is often employed to achieve high purity.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Flash Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the less polar, fully deuterated product from the more polar, partially deuterated and non-deuterated starting material.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or mass spectrometry to identify the fractions containing the desired product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For achieving very high purity, preparative reverse-phase HPLC is the method of choice.
-
Dissolve the partially purified product from the column chromatography in a suitable solvent.
-
Inject the solution into an HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile in water.
-
Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.
-
The collected fraction is then concentrated under reduced pressure to yield the highly purified product.
-
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound (203.28 g/mol ) and to determine the degree of deuterium incorporation by analyzing the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. The disappearance or significant reduction of signals corresponding to the aromatic protons of 2-phenanthrol confirms successful deuteration. ¹³C NMR can also be used to confirm the carbon skeleton of the molecule.
Workflow and Pathway Diagrams
Synthesis Workflow
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Logical Relationship of Deuteration
Caption: Key components and their relationship in the H-D exchange reaction for synthesizing this compound.
References
In-depth Technical Guide to 2-Phenanthrol-d9: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated polycyclic aromatic hydrocarbon (PAH), 2-Phenanthrol-d9. Given the limited availability of experimental data for the deuterated form, this guide also incorporates information on its non-deuterated analogue, 2-Phenanthrol, as a primary reference. The information is presented with clarity and detail to support research and development activities.
Core Physical and Chemical Data
This compound is a deuterated form of 2-Phenanthrol, a metabolite of phenanthrene. The introduction of deuterium atoms provides a valuable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry.
Table 1: Physical and Chemical Properties of this compound and 2-Phenanthrol
| Property | This compound | 2-Phenanthrol |
| CAS Number | 922510-19-8[1] | 605-55-0[2] |
| Molecular Formula | C₁₄HD₉O[3] | C₁₄H₁₀O[2] |
| Molecular Weight | 203.28 g/mol [3] | 194.23 g/mol |
| Appearance | Off-white solid (presumed) | Off-white solid |
| Melting Point | Not available | 146-149 °C |
| Boiling Point | Not available | 404.5 °C at 760 mmHg |
| Solubility | Not available | Slightly soluble in acetone, chloroform, DMSO, and methanol. |
Spectroscopic Data
Table 2: Spectroscopic Data for 2-Phenanthrol
| Technique | Data Summary |
| ¹H NMR | Spectra available in databases such as SpectraBase. |
| ¹³C NMR | Data available in chemical databases. |
| FT-IR | Spectra available in databases such as SpectraBase. Characteristic absorptions for O-H stretch, C-H stretch (aromatic), and C-C stretch (aromatic) are expected. |
| Mass Spectrometry (EI) | Mass spectrum available in the NIST WebBook, showing a molecular ion peak corresponding to its molecular weight. |
Experimental Protocols
Synthesis of 2-Hydroxyphenanthrene (as a proxy for this compound)
A specific, detailed experimental protocol for the synthesis of 2-Phenanthrol is not widely published. However, a general method for the synthesis of hydroxyphenanthrenes can be adapted from procedures for related isomers, such as 9-hydroxyphenanthrene. The following is a plausible, generalized protocol. The synthesis of the deuterated analogue would require the use of deuterated starting materials.
Materials:
-
Phenanthrene (or a suitable precursor)
-
Trivalent iodine reagent
-
Acid (e.g., trifluoroacetic acid)
-
Chloroform
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ice
Procedure:
-
To a solution of phenanthrene in a suitable solvent, add a trivalent iodine reagent and an acid. Stir the mixture at room temperature for several hours.
-
Pour the reaction mixture into distilled water and extract with an organic solvent like chloroform.
-
Separate the organic phase, dry it, and evaporate the solvent to obtain the crude product.
-
To the crude product, add ethanol and a solution of sodium hydroxide. Reflux the mixture for several hours.
-
Evaporate the ethanol and add the crude product to the previously retained aqueous phase.
-
Add sodium bisulfite and stir the mixture at room temperature.
-
Extract the product with an organic solvent.
-
Concentrate the organic phase and cool in an ice water bath to crystallize the product.
-
Filter the solid, wash, and dry under vacuum to obtain 2-hydroxyphenanthrene.
Note: This is an adapted protocol and would require optimization for the synthesis of 2-hydroxyphenanthrene.
Analysis of 2-Phenanthrol in Biological Matrices (e.g., Urine)
This protocol is adapted from a validated method for the quantification of phenanthrols in human urine using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Enzymatic Hydrolysis: To a urine sample, add a solution of β-glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites. Incubate the mixture.
-
Liquid-Liquid Extraction: Extract the hydrolyzed sample with an organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Solid-Phase Extraction (SPE): Further purify the organic extract using a suitable SPE cartridge to isolate the phenanthrols.
2. Derivatization:
-
Evaporate the purified extract to dryness.
-
Silylate the phenanthrols by adding a derivatizing agent (e.g., BSTFA with 1% TMCS). This step improves the volatility and chromatographic properties of the analytes.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: Splitless mode.
-
Column: A non-polar or semi-polar capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Oven Temperature Program: An optimized temperature gradient to separate the different phenanthrol isomers.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) or Positive Ion Chemical Ionization (PICI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring the characteristic ions of the silylated phenanthrols.
-
-
Internal Standard: For accurate quantification, a deuterated internal standard such as this compound would be added at the beginning of the sample preparation.
Signaling and Metabolic Pathways
2-Phenanthrol is a metabolite of phenanthrene, a common polycyclic aromatic hydrocarbon. The metabolism of phenanthrene is a critical area of study in toxicology and drug development as it involves enzymatic pathways that can lead to detoxification or bioactivation to toxic and carcinogenic intermediates.
References
Applications of Deuterated Phenanthrene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of deuterated phenanthrene compounds. It delves into their critical role in metabolic research, particularly in the assessment of polycyclic aromatic hydrocarbon (PAH) exposure and associated cancer risks, and their utility as internal standards in environmental and biomedical analyses. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways to support researchers in these fields.
Introduction to Deuterated Phenanthrene
Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. While not carcinogenic itself, its metabolism in the body can lead to the formation of reactive diol epoxides, which are implicated in carcinogenesis. Deuterated phenanthrene, most commonly perdeuterated phenanthrene (phenanthrene-d₁₀), is a stable isotope-labeled version of the molecule where all ten hydrogen atoms are replaced with deuterium.
The primary advantage of using deuterated compounds lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage by metabolic enzymes.[1] This property makes deuterated compounds invaluable tools for tracing metabolic pathways and quantifying metabolites without the interference of background levels of the non-deuterated analog.[2]
Core Applications
The unique properties of deuterated phenanthrene lend themselves to two primary applications in scientific research:
-
Metabolic Studies and Biomarkering: Deuterated phenanthrene, particularly [D₁₀]phenanthrene, serves as a powerful tool to study the metabolic activation of PAHs.[2][3] By administering a known dose of [D₁₀]phenanthrene and measuring its metabolites, researchers can assess an individual's capacity to form carcinogenic diol epoxides, thereby providing a potential biomarker for cancer susceptibility, especially in populations exposed to PAHs, such as smokers.[4]
-
Internal Standards in Analytical Chemistry: Phenanthrene-d₁₀ is widely used as an internal standard in the quantitative analysis of PAHs in various environmental and biological matrices. Its chemical similarity to native phenanthrene and other PAHs ensures that it behaves similarly during sample extraction, cleanup, and analysis, thus correcting for any analyte loss and improving the accuracy and precision of the measurement.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing deuterated phenanthrene compounds.
Table 1: Pharmacokinetic Parameters of [D₁₀]Phenanthrene Metabolites in Smokers
| Parameter | Oral Dosing | Inhalation (Smoking) | Reference |
| [D₁₀]PheT Plasma AUC₀-∞ (ratio to inhalation) | 1.03 ± 0.32 | - | |
| Total 48-h Urinary [D₁₀]PheT Excretion (ratio to inhalation) | 1.02 ± 0.35 | - | |
| Urinary [D₁₀]PheT (% of dose) | 0.54 to 12.0 | 0.74 to 15.1 |
PheT: r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene AUC: Area under the concentration-time curve
Table 2: Detection Limits for Phenanthrene and its Metabolites using Deuterated Internal Standards
| Matrix | Analyte | Internal Standard | Method | Detection Limit | Reference |
| Milk | Phenanthrene & Hydroxyphenanthrenes | Phenanthrene-d₁₀ | GC-MS | 2.3 - 5.1 ng/mL | |
| Urine & Blood | Phenanthrene & Hydroxyphenanthrenes | Phenanthrene-d₁₀ | GC-MS | 0.5 - 2.5 ng/mL | |
| Tissue | Phenanthrene & Hydroxyphenanthrenes | Phenanthrene-d₁₀ | GC-MS | 1.9 - 8.0 ng/g | |
| Urine/Plasma | [D₁₀]Phe | [¹³C₆]Phe | GC-EI-MS/MS | 5 pg/mL (urine), 25 pg/mL (plasma) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated phenanthrene.
Analysis of [D₁₀]Phenanthrene Metabolites in Human Urine for Biomarker Studies
This protocol describes the quantification of [D₁₀]r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene ([D₁₀]PheT), a key metabolite of the diol epoxide pathway, in human urine.
1. Sample Collection and Preparation:
-
Collect urine samples over a specified period (e.g., 6 or 48 hours) following the administration of [D₁₀]phenanthrene.
-
Measure the total volume of the urine collection.
-
Store an aliquot (e.g., 50 mL) at -20°C until analysis.
2. Enzymatic Hydrolysis:
-
To a 3 mL aliquot of urine, add 970 µL of sodium acetate buffer (0.5 M, pH 5).
-
Add β-glucuronidase (2000 units) and arylsulfatase (16,000 units) to deconjugate the metabolites.
-
Incubate the mixture.
3. Solid-Phase Extraction (SPE):
-
Use an appropriate SPE column (e.g., Envi-Chrom P) for purification.
-
Condition the column with the appropriate solvents.
-
Load the hydrolyzed urine sample onto the column.
-
Wash the column to remove interferences.
-
Elute the analytes with a suitable solvent mixture (e.g., cyclohexane/ethyl acetate).
4. Derivatization:
-
Evaporate the eluate to dryness.
-
Derivatize the residue to improve chromatographic properties and mass spectrometric sensitivity. A common reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
5. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-17MS (30 m x 0.25 mm i.d., 0.15 µm film thickness) or equivalent.
-
Injector: Splitless, 250°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: An appropriate temperature gradient to separate the analytes of interest.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
-
Monitored Transitions: For [D₁₀]PheT, m/z 382 → m/z 220; for the internal standard [¹³C₆]PheT, m/z 378 → m/z 216.
-
6. Quantification:
-
Quantify [D₁₀]PheT by comparing its peak area to that of the internal standard ([¹³C₆]PheT).
Use of Phenanthrene-d₁₀ as an Internal Standard for PAH Analysis in Environmental Samples
This protocol outlines the general procedure for using phenanthrene-d₁₀ as an internal standard for the quantification of PAHs in soil samples by GC-MS.
1. Sample Preparation and Extraction:
-
Accurately weigh a homogenized soil sample (e.g., 10 g).
-
Spike the sample with a known amount of a deuterated PAH internal standard solution containing phenanthrene-d₁₀ and other deuterated PAHs.
-
Extract the PAHs using a suitable solvent (e.g., dichloromethane) and method (e.g., Soxhlet extraction or sonication).
2. Extract Cleanup and Concentration:
-
If necessary, clean up the extract to remove interfering compounds using techniques like silica gel chromatography.
-
Concentrate the extract to a final volume (e.g., 1 mL).
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless or cool on-column, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all PAHs.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor the characteristic ions for each target PAH and for phenanthrene-d₁₀ (m/z 188).
-
4. Quantification:
-
Calculate the concentration of each PAH analyte by comparing its response factor to that of phenanthrene-d₁₀ (or another appropriate deuterated internal standard that co-elutes).
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving deuterated phenanthrene.
Conclusion
Deuterated phenanthrene compounds, particularly phenanthrene-d₁₀, are indispensable tools in modern analytical and biomedical research. Their application in metabolic studies provides crucial insights into the mechanisms of PAH-induced carcinogenesis and offers a promising avenue for developing personalized risk assessment strategies. Furthermore, their role as internal standards significantly enhances the reliability of quantitative methods for monitoring environmental pollutants. The detailed protocols and data presented in this guide aim to facilitate the adoption and optimization of these powerful techniques in diverse research settings.
References
- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of [D10]Phenanthrene to Tetraols in Smokers for Potential Lung Cancer Susceptibility Assessment: Comparison of Oral and Inhalation Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longitudinal Study of [D10]Phenanthrene Metabolism by the Diol Epoxide Pathway in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Phenanthrol-d9 in Advancing Phenanthrene Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant originating from the incomplete combustion of organic materials. While not a potent carcinogen itself, its metabolites can exhibit toxicity, and their analysis serves as a crucial biomarker for PAH exposure. Understanding the metabolic fate of phenanthrene is paramount for toxicological studies and in the development of pharmaceuticals, where off-target metabolic activation can lead to adverse effects. 2-Phenanthrol-d9, a deuterium-labeled stable isotope of the phenanthrene metabolite 2-phenanthrol, has emerged as an indispensable tool in this field. Its primary application lies in its use as an internal standard for the accurate and precise quantification of 2-phenanthrol and other phenanthrene metabolites in complex biological and environmental matrices using mass spectrometry-based methods. This technical guide provides an in-depth overview of this compound, including its role in metabolic pathways, detailed experimental protocols for its use, and a summary of quantitative data.
Phenanthrene Metabolism: An Overview
The metabolism of phenanthrene is a complex process primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites, dihydrodiols, and quinones. These reactions can lead to detoxification and excretion or, in some cases, metabolic activation to more reactive and potentially toxic compounds. The formation of phenanthrols, including 2-phenanthrol, is a key step in these pathways.
The metabolic pathways for phenanthrene degradation have been studied in various organisms, including bacteria, fungi, and mammals. In bacteria, degradation is often initiated by dioxygenase enzymes.[1] Fungi can also metabolize phenanthrene, often producing trans-dihydrodiols.[2] In mammalian systems, the metabolism is more complex and can involve multiple CYP isozymes, leading to a variety of hydroxylated products.
The Role of this compound as a Labeled Internal Standard
In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise measurements.[3][4] this compound serves this purpose for the quantification of 2-phenanthrol.
The principle behind its use is isotope dilution. A known amount of this compound is added to a sample at the beginning of the analytical workflow. Because this compound is chemically identical to the endogenous 2-phenanthrol, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. By measuring the ratio of the unlabeled analyte to the labeled internal standard, any variations in the analytical process can be corrected, leading to highly reliable quantitative data.
Synthesis of this compound
While this compound is commercially available from various suppliers of stable isotope-labeled compounds, a detailed, publicly available synthesis protocol is not readily found in the scientific literature. However, a general approach to its synthesis can be inferred from established methods for the deuteration of aromatic compounds.
A plausible synthetic route would involve the deuteration of a suitable phenanthrene precursor followed by functionalization to introduce the hydroxyl group at the 2-position. Common methods for deuterium labeling of aromatic rings include acid- or base-catalyzed H/D exchange in the presence of a deuterium source like D₂O or D₂ gas with a metal catalyst.
Experimental Protocols
The following is a detailed, representative experimental protocol for the quantitative analysis of 2-phenanthrol in biological matrices using this compound as an internal standard. This protocol is adapted from established methods for the analysis of phenanthrene metabolites.[5]
1. Sample Preparation (Urine, Milk, Blood, or Tissue Homogenate)
-
Internal Standard Spiking: To 1 mL of the biological sample, add a known amount of this compound solution in a suitable solvent (e.g., methanol or acetonitrile). The final concentration of the internal standard should be appropriate for the expected concentration range of the analyte.
-
Enzymatic Hydrolysis (for conjugated metabolites): For urine and other matrices containing glucuronidated or sulfated metabolites, enzymatic deconjugation is necessary.
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add approximately 5000 units of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for at least 4 hours, or overnight.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a suitable organic solvent (e.g., hexane:diethyl ether 1:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction twice more and combine the organic extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined organic extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a low-polarity solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with 5 mL of a higher-polarity solvent (e.g., acetonitrile or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).
-
2. Instrumental Analysis (GC-MS)
-
Derivatization: For GC-MS analysis, the hydroxyl group of phenanthrols needs to be derivatized to increase their volatility and improve chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 50 µL of the derivatizing agent to the reconstituted sample.
-
Heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ions and/or characteristic fragment ions for both 2-phenanthrol and this compound.
-
Quantitative Data
The use of this compound as an internal standard allows for the accurate determination of 2-phenanthrol concentrations in various samples. The following tables summarize representative quantitative data from studies on phenanthrene metabolites.
Table 1: Levels of 2-Phenanthrol in Human Urine (pmol/mg creatinine)
| Population | Mean ± SD | Range | Reference |
| Smokers | 0.47 ± 0.29 | N/A | |
| Non-smokers | N/A | N/A |
Note: Data for non-smokers was not explicitly provided in the referenced abstract.
Table 2: Detection Limits for Hydroxyphenanthrenes in Various Biological Matrices
| Matrix | Detection Limit (ng/mL or ng/g) | Analytical Method | Reference |
| Milk | 2.3 - 5.1 | GC-MS | |
| Urine | 0.5 - 2.5 | GC-MS | |
| Blood | 0.5 - 2.5 | GC-MS | |
| Tissues | 1.9 - 8.0 | GC-MS |
Conclusion
This compound is a critical tool for researchers and scientists in the fields of toxicology, environmental science, and drug development. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of the phenanthrene metabolite 2-phenanthrol in a variety of complex matrices. This capability is essential for biomonitoring of PAH exposure, for elucidating the metabolic pathways of phenanthrene and related compounds, and for assessing the potential for metabolic activation in drug candidates. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for the implementation of analytical methods utilizing this compound. As research into the health effects of PAHs and the metabolic profiles of xenobiotics continues to evolve, the demand for high-quality analytical standards like this compound will undoubtedly increase, further solidifying its importance in these critical areas of scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and quantification of phenanthrene ortho-quinones in human urine and their association with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromati… [ouci.dntb.gov.ua]
- 5. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
An In-depth Technical Guide to Isotopic Labeling with 2-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenanthrol-d9, a deuterated analog of the phenanthrene metabolite 2-phenanthrol. Its primary application lies in isotopic labeling for quantitative analysis, particularly as an internal standard in mass spectrometry-based methods. This document details its properties, synthesis, experimental protocols for its use, and its role in metabolic studies of polycyclic aromatic hydrocarbons (PAHs).
Introduction to this compound
This compound is a stable isotope-labeled compound where nine hydrogen atoms on the phenanthrol molecule have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of 2-phenanthrol in various biological matrices. Because its chemical and physical properties are nearly identical to the unlabeled analyte, this compound co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate correction of analytical variability, leading to precise and reliable quantification of the target analyte.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Phenanthrol and its deuterated analog are presented in Table 1.
| Property | 2-Phenanthrol | This compound |
| Chemical Formula | C₁₄H₁₀O | C₁₄HD₉O |
| Molecular Weight | 194.23 g/mol | 203.28 g/mol |
| CAS Number | 605-55-0 | 922510-19-8[1] |
| Appearance | Off-White Solid | Off-White Solid |
| Isotopic Purity | Not Applicable | Typically >98% (Varies by manufacturer, refer to Certificate of Analysis)[2][3] |
Synthesis of this compound
While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, the general approach involves the deuteration of 2-phenanthrol or a precursor. Common methods for introducing deuterium into aromatic systems include:
-
Acid- or Base-Catalyzed H/D Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterated solvent, such as heavy water (D₂O), and a catalyst.
-
Transition Metal-Catalyzed Deuteration: Transition metals like palladium, platinum, or rhodium can catalyze the exchange of hydrogen for deuterium gas (D₂) or from a deuterated solvent.
-
Synthesis from Deuterated Precursors: A multi-step synthesis can be performed using deuterated starting materials to build the this compound molecule.
A general workflow for the synthesis via H/D exchange is depicted below.
Caption: General workflow for the synthesis of this compound.
Role in Understanding Phenanthrene Metabolism
Phenanthrene, a common PAH, undergoes metabolic activation and detoxification in the body. The formation of phenanthrols is considered a detoxification pathway. Understanding these pathways is crucial for assessing human exposure to PAHs and their potential health risks. This compound is an essential tool in studies aimed at quantifying the metabolites of phenanthrene.
The metabolic pathway of phenanthrene to 2-phenanthrol involves several enzymatic steps, primarily mediated by cytochrome P450 enzymes.
Caption: Simplified metabolic pathway of phenanthrene to 2-phenanthrol.
Experimental Protocols for Quantitative Analysis
This compound is primarily used as an internal standard for the quantification of 2-phenanthrol in biological samples, most commonly urine. The following protocol is a synthesized methodology based on published literature for the analysis of phenanthrols in human urine using LC-MS/MS.[4][5]
Materials and Reagents
-
This compound (Internal Standard)
-
2-Phenanthrol (Analytical Standard)
-
β-glucuronidase/arylsulfatase
-
Sodium acetate buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
Sample Preparation
A general workflow for sample preparation is outlined below.
Caption: Experimental workflow for urine sample preparation.
Detailed Steps:
-
Sample Aliquoting: Take a 1-2 mL aliquot of the urine sample.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample, calibrator, and quality control sample. A typical final concentration is around 5 ng/mL.
-
Enzymatic Hydrolysis: To deconjugate the phenanthrol metabolites, add sodium acetate buffer and β-glucuronidase/arylsulfatase solution. Incubate the mixture at 37°C for at least 4 hours, or overnight.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute the analytes with a high-percentage organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for LC-MS/MS analysis. These should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific precursor and product ions for 2-phenanthrol and this compound need to be determined by direct infusion of the standards. The precursor ion will correspond to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), and the product ions are characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Phenanthrol | 195.1 | To be determined empirically |
| This compound | 204.2 | To be determined empirically |
Data Analysis and Interpretation
The concentration of 2-phenanthrol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of 2-phenanthrol in the unknown samples is then interpolated from this calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of phenanthrols in biological matrices, as reported in the literature. Specific values for this compound will depend on the specific assay and instrumentation.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Linear Range | 0.1 - 100 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 2-phenanthrol in complex biological matrices. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of matrix effects and other analytical variabilities. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement reliable analytical methods for the study of PAH metabolism and exposure.
References
- 1. This compound (Major) | LGC Standards [lgcstandards.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictors of urinary polycyclic aromatic hydrocarbon metabolites in girls from the San Francisco Bay Area - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and known properties of 2-Phenanthrol-d9. The information is compiled from available safety data sheets of structurally similar compounds and chemical supplier databases, intended to offer best-practice guidance in the absence of a dedicated safety data sheet for this specific deuterated compound.
Chemical and Physical Properties
This compound is the deuterated form of 2-Phenanthrol, often used as a labeled metabolite of Phenanthrene in research applications.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 922510-19-8 | LGC Standards[3], Pharmaffiliates[1] |
| Molecular Formula | C₁₄HD₉O | LGC Standards[3], Pharmaffiliates |
| Molecular Weight | 203.28 g/mol | LGC Standards, Pharmaffiliates |
| Appearance | Off-White Solid | Pharmaffiliates |
| Synonyms | 2-Phenanthrenol-d9, 2-Hydroxyphenanthrene-d9, NSC 2576-d9, Phenanthren-1,3,4,5,6,7,8,9,10-d9-2-ol, Phenanthren-d9-2-ol | Pharmaffiliates |
| Unlabelled CAS | 605-55-0 | LGC Standards |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Hazard Identification and Safety Precautions
Potential Hazards (based on related compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Very toxic to aquatic life with long-lasting effects.
Recommended Safety Precautions:
-
Engineering Controls: Use only with adequate ventilation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
-
Handling: Avoid contact with skin and eyes. Avoid creating dust. Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C as recommended by suppliers. Keep away from oxidizing agents.
First Aid Measures
The following first aid measures are based on general guidance for hazardous chemicals and information from SDS of related compounds.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in the public domain. However, as a labeled metabolite of Phenanthrene, its primary application is likely in metabolic studies, such as quantitative analysis using mass spectrometry.
A generalized experimental workflow for using this compound as an internal standard in a metabolic study is outlined below.
Caption: A generalized workflow for a metabolic study using this compound as an internal standard.
Logical Relationships in Laboratory Safety
The following diagram illustrates the logical flow of safety and handling procedures in a laboratory setting when working with chemicals like this compound.
Caption: A logical workflow for the safe handling of laboratory chemicals.
Disposal Considerations
Waste materials should be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of unused content as chemical waste. Given its potential toxicity to aquatic life, it should not be allowed to enter drains or waterways.
Disclaimer: This document is intended for informational purposes only and is based on currently available data for this compound and structurally related compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in proper chemical handling techniques and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
References
An In-depth Technical Guide on the Solubility of 2-Phenanthrol-d9 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-Phenanthrol-d9, a deuterated analog of 2-Phenanthrol. Given the isotopic labeling, the physical properties, including solubility, of this compound are expected to be nearly identical to its non-deuterated counterpart, 2-Phenanthrol. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.
Quantitative Solubility Data
| Organic Solvent | Qualitative Solubility |
| Acetone | Slightly Soluble[1][2] |
| Chloroform | Slightly Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble |
Table 1: Qualitative Solubility of 2-Phenanthrol in Common Organic Solvents
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a compound in a specific solvent is the shake-flask method followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Acetone, Chloroform, DMSO, Methanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (HPLC with UV detector or UV-Vis Spectrophotometer)
-
Analytical balance
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle. For solvents where settling is slow, the samples can be centrifuged at a constant temperature to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration of diluted sample from calibration curve) × (Dilution factor)
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship concerning the physical properties of isotopically labeled compounds.
Caption: Experimental Workflow for Solubility Determination.
Caption: Isotopic Labeling and Physical Properties Relationship.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Phenanthrol-d9 as an Internal Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenanthrol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a crucial biomarker for assessing exposure to PAHs from environmental and occupational sources. Accurate quantification of phenanthrol in biological matrices is essential for toxicological studies and human biomonitoring. The use of a stable isotope-labeled internal standard, such as 2-Phenanthrol-d9, is the gold standard for quantitative analysis by mass spectrometry (MS). This deuterated analog closely mimics the chemical and physical properties of the native analyte, allowing for correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
These application notes provide detailed protocols for the quantification of 2-phenanthrol and other phenanthrene metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 2-Phenanthrenol-d9; 2-Hydroxyphenanthrene-d9 |
| CAS Number | 922510-19-8 |
| Molecular Formula | C₁₄HD₉O |
| Molecular Weight | 203.28 g/mol |
| Appearance | Off-White Solid |
| Storage | 2-8°C Refrigerator |
Metabolic Pathway of Phenanthrene
Phenanthrene undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes. The metabolic pathways involve the formation of various hydroxylated metabolites, including phenanthrols. Understanding these pathways is crucial for interpreting biomonitoring data.
Figure 1. Simplified Metabolic Pathway of Phenanthrene.
Experimental Workflow for Urinary Phenanthrol Analysis
The general workflow for the analysis of phenanthrols in urine involves sample preparation to release conjugated metabolites, followed by extraction, and instrumental analysis.
Figure 2. General Experimental Workflow.
Protocol 1: Quantification of Phenanthrols in Human Urine by GC-MS
This protocol is adapted from a validated method for the analysis of phenanthrols and is suitable for use with this compound as an internal standard.[1]
1. Materials and Reagents
-
Standards: 2-Phenanthrol, this compound (Internal Standard)
-
Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia
-
Solvents: Methanol, Ethyl acetate, Hexane (all HPLC grade)
-
Reagents: Sodium acetate buffer (0.2 M, pH 5.0), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL)
2. Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette 2 mL of each urine sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample to achieve a final concentration of approximately 50 ng/mL.
-
Enzymatic Hydrolysis: Add 2 mL of 0.2 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution to each tube. Vortex briefly and incubate at 37°C for 16 hours to deconjugate the phenanthrol metabolites.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of ethyl acetate.
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane to the dried residue.
-
Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4. Selected Ion Monitoring (SIM) Parameters
| Analyte (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2-Phenanthrol | 266 | 251 |
| This compound | 275 | 260 |
5. Quantification
Construct a calibration curve by plotting the ratio of the peak area of the 2-Phenanthrol derivative to the peak area of the this compound derivative against the concentration of 2-Phenanthrol. The concentration of 2-phenanthrol in the urine samples is then calculated from this calibration curve.
Protocol 2: Quantification of Phenanthrols in Human Urine by LC-MS/MS
This protocol provides a general framework for an LC-MS/MS method. Specific parameters may require optimization based on the instrumentation used.
1. Materials and Reagents
-
Standards: 2-Phenanthrol, this compound (Internal Standard)
-
Enzymes: β-glucuronidase from E. coli
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL)
2. Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette 1 mL of each urine sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample to achieve a final concentration of approximately 10 ng/mL.
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution. Vortex and incubate at 37°C for 4 hours.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash with 5 mL of 10% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
4. Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Phenanthrol | 193.1 | 165.1 | 20 |
| This compound | 202.2 | 173.1 | 20 |
Note: These are representative MRM transitions and collision energies. They should be optimized for the specific instrument being used.
5. Quantification
Construct a calibration curve by plotting the ratio of the peak area of 2-Phenanthrol to the peak area of this compound against the concentration of 2-Phenanthrol. Calculate the concentration of 2-phenanthrol in the urine samples from this calibration curve.
Quantitative Data Summary
The following table summarizes representative concentrations of urinary phenanthrols from various studies. Concentrations can vary significantly based on factors such as smoking status, diet, and occupational exposure.
| Analyte | Population | Matrix | Concentration Range (ng/mL or pmol/mg creatinine) | Analytical Method | Reference |
| 1-Phenanthrol | Smokers | Urine | 0.96 ± 1.2 pmol/mg creatinine | GC-MS | [1] |
| 2-Phenanthrol | Smokers | Urine | 0.47 ± 0.29 pmol/mg creatinine | GC-MS | [1] |
| 3-Phenanthrol | Smokers | Urine | 0.82 ± 0.62 pmol/mg creatinine | GC-MS | [1] |
| 4-Phenanthrol | Smokers | Urine | 0.11 ± 0.07 pmol/mg creatinine | GC-MS | [1] |
| 1-Phenanthrol | Non-smokers | Urine | Not significantly different from smokers | GC-MS | |
| Phenanthrene quinones | Smokers | Urine | 0.79 ± 0.98 nmol/6h | LC-HESI-MS/MS | |
| Phenanthrene quinones | Non-smokers | Urine | 0.20 ± 0.98 nmol/6h | LC-HESI-MS/MS |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2-phenanthrol in biological matrices. The detailed GC-MS and LC-MS/MS protocols presented here offer a comprehensive guide for researchers in the fields of toxicology, environmental health, and drug metabolism. These methods can be readily implemented for biomonitoring of PAH exposure and for further investigation into the role of PAH metabolism in human health and disease.
References
Application Notes and Protocols for Metabolic Studies Using 2-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant and a component of tobacco smoke. The study of its metabolism is crucial for understanding the toxicology of PAHs and for assessing human exposure to these compounds. Phenanthrols are hydroxylated metabolites of phenanthrene, and their quantification in biological matrices such as urine serves as a valuable biomarker of PAH exposure.[1] 2-Phenanthrol-d9 is the deuterated analog of 2-phenanthrol and serves as an ideal internal standard for quantitative analysis in metabolic studies. Its use in isotope dilution mass spectrometry allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2]
This document provides detailed protocols for the use of this compound as an internal standard in the analysis of phenanthrene metabolites by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Phenanthrene to Phenanthrols
Phenanthrene undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of various metabolites, including phenanthrols. The pathway involves the formation of arene oxides, which can then rearrange to form phenols or be hydrated to dihydrodiols.[3]
Caption: Simplified metabolic pathway of phenanthrene to phenanthrols.
Experimental Protocols
The following are detailed protocols for the analysis of phenanthrols in human urine using this compound as an internal standard.
Protocol 1: Analysis of Phenanthrols in Human Urine by GC-MS
This protocol is adapted from methodologies described for the analysis of hydroxylated PAHs in urine.[1]
1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL in methanol)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid-phase extraction (SPE) cartridges (C18, 500 mg)
-
Methanol, dichloromethane, hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
-
Certified blank human urine
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 2 mL glass vial, add 1 mL of urine.
-
Spike the urine sample with 10 µL of the this compound internal standard solution (final concentration 10 ng/mL).
-
Add 0.5 mL of sodium acetate buffer.
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 16 hours (overnight) to deconjugate the phenanthrols.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the phenanthrols with 5 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine to the dried residue.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool to room temperature and the sample is ready for GC-MS analysis.
3. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 2-Phenanthrol-TMS: 266 (quantifier), 251 (qualifier)This compound-TMS: 275 (quantifier) |
Protocol 2: Analysis of Phenanthrols in Human Urine by LC-MS/MS
This protocol provides a sensitive method for the quantification of phenanthrols without the need for derivatization.
1. Materials and Reagents
-
This compound internal standard solution (100 ng/mL in methanol)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate buffer (0.1 M, pH 6.5)
-
Solid-phase extraction (SPE) cartridges (Polymeric reverse phase, e.g., Oasis HLB, 60 mg)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
Certified blank human urine
2. Sample Preparation
-
Follow steps 1-6 from the GC-MS sample preparation protocol, using ammonium acetate buffer instead of sodium acetate buffer.
-
Condition a polymeric reverse phase SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the phenanthrols with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Q1/Q3) | 2-Phenanthrol: 195.1 -> 166.1 (quantifier), 195.1 -> 139.1 (qualifier)This compound: 204.1 -> 172.1 |
Experimental Workflow
Caption: General experimental workflow for phenanthrol analysis.
Data Presentation
The following tables summarize representative quantitative data for urinary phenanthrol concentrations from studies involving smokers and non-smokers. These values can be used as a reference for expected concentration ranges.
Table 1: Urinary Phenanthrol Concentrations in Smokers and Non-Smokers (GC-MS Analysis) [1]
| Analyte | Smoker (pmol/mg creatinine) (Mean ± SD) | Non-smoker (pmol/mg creatinine) (Mean ± SD) |
| 1-Phenanthrol | 0.96 ± 1.2 | Not significantly different from smokers |
| 2-Phenanthrol | 0.47 ± 0.29 | Not significantly different from smokers |
| 3-Phenanthrol | 0.82 ± 0.62 | Not significantly different from smokers |
| 4-Phenanthrol | 0.11 ± 0.07 | Not significantly different from smokers |
Table 2: Urinary Phenanthrol Concentrations from a Longitudinal Study (LC-MS/MS Analysis)
| Analyte | Median Concentration (ng/mL) |
| 1/9-Phenanthrol | 0.21 |
| 2-Phenanthrol | 0.15 |
| 3-Phenanthrol | 0.44 |
| 4-Phenanthrol | 0.04 |
Table 3: Method Performance Data
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~0.01 - 0.1 ng/mL | ~0.005 - 0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 ng/mL | ~0.015 - 0.15 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 85-110% | 90-115% |
| Precision (RSD) | < 15% | < 10% |
Conclusion
The protocols outlined in this document provide robust and reliable methods for the quantification of phenanthrols in human urine using this compound as an internal standard. The use of a deuterated internal standard is critical for achieving accurate and precise results in complex biological matrices. These methods are essential tools for researchers and scientists in the fields of toxicology, environmental health, and drug metabolism to assess human exposure to PAHs and to further understand their metabolic pathways and associated health risks.
References
Application Note: Quantitative Analysis of Phenanthrene Metabolites Using 2-Phenanthrol-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a useful model compound for studying the metabolism of more carcinogenic PAHs.[1] Monitoring its metabolites is crucial for assessing human exposure and understanding the toxicological implications of PAH exposure.[1] This application note provides detailed protocols for the quantitative analysis of phenanthrene metabolites in biological matrices using 2-Phenanthrol-d9 as an internal standard, employing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle and Logic of Using this compound
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays. This compound, a deuterated analog of 2-hydroxyphenanthrene, is an ideal internal standard for the analysis of phenanthrene metabolites. It behaves chemically and physically similarly to the target analytes during sample preparation (extraction, derivatization) and analysis (chromatographic retention, ionization). However, due to its mass difference, it can be distinguished from the native metabolites by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any sample loss or variation during the analytical process can be corrected for, ensuring accurate and precise quantification.
Caption: Logical workflow demonstrating the principle of using an internal standard for quantitative analysis.
Phenanthrene Metabolism Signaling Pathway
The metabolism of phenanthrene primarily occurs in the liver, mediated by cytochrome P450 enzymes. This process leads to the formation of various hydroxylated metabolites, which can be further conjugated with glucuronic acid or sulfate to facilitate excretion.[1]
Caption: Simplified metabolic pathway of phenanthrene.
Quantitative Data Summary
The following tables summarize representative quantitative data for phenanthrene metabolites from various studies. These values can differ based on the biological matrix, analytical method, and study population.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Analyte | Matrix | Detection Limit (LOD) | Quantitation Limit (LOQ) | Recovery (%) | Reference |
| Hydroxyphenanthrenes | Milk | 2.3 - 5.1 ng/mL | - | 43 | [2][3] |
| Hydroxyphenanthrenes | Urine | 0.5 - 2.5 ng/mL | - | 87 | |
| Hydroxyphenanthrenes | Blood | 0.5 - 2.5 ng/mL | - | 59 | |
| Hydroxyphenanthrenes | Tissue | 1.9 - 8.0 ng/g | - | 59 | |
| 19 PAH Metabolites | Urine | As low as 0.7 ppt | As low as 2.5 ppt | Nearly 100 |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Analyte | Matrix | Detection Limit (LOD) | Lower Limit of Quantitation (LLQ) | Reference |
| Phenolic PAHs | Urine | - | - | |
| Phenanthrene ortho-quinones | Urine | - | - |
Experimental Protocols
General Workflow
The general experimental workflow for the analysis of phenanthrene metabolites involves several key steps:
Caption: General experimental workflow for phenanthrene metabolite analysis.
Protocol 1: GC-MS Analysis of Phenanthrene Metabolites
This protocol is adapted from methodologies described for the analysis of hydroxyphenanthrenes in biological matrices.
1. Materials and Reagents
-
Standards: Phenanthrene metabolites (1-, 2-, 3-, 4-, and 9-hydroxyphenanthrene), this compound (internal standard).
-
Enzymes: β-glucuronidase/arylsulfatase.
-
Solvents: Toluene, methanol, acetonitrile, cyclohexane, ethyl acetate (all HPLC grade or higher).
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Extraction Columns: C18 Solid-Phase Extraction (SPE) cartridges.
2. Sample Preparation
-
Aliquot Sample: Take a known volume or weight of the biological sample (e.g., 1-5 mL of urine or blood, 1 g of homogenized tissue).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Enzymatic Hydrolysis: To deconjugate the metabolites, add β-glucuronidase/arylsulfatase solution to each sample and incubate at 37°C.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Extract the hydrolyzed samples with an organic solvent like hexane.
-
SPE:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent mixture (e.g., cyclohexane/ethyl acetate).
-
-
-
Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent and add MSTFA to derivatize the hydroxyl groups to trimethylsilyl (TMS) ethers.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., OV-1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 120°C (hold for 2 min), ramp to 200°C at 10°C/min, then to 250°C at 5°C/min, and finally to 300°C at 15°C/min (hold for 3 min).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer (MS): Operated in the electron impact (EI) ionization mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Protocol 2: LC-MS/MS Analysis of Phenanthrene Metabolites
This protocol is based on methods developed for the high-throughput analysis of phenolic PAHs in urine.
1. Materials and Reagents
-
Standards: Phenanthrene metabolites, this compound (internal standard).
-
Enzymes: β-glucuronidase/arylsulfatase.
-
Solvents: Acetonitrile, methanol, water (all LC-MS grade), formic acid.
-
Extraction Columns: C18 SPE cartridges.
2. Sample Preparation
-
Aliquot Sample: Transfer a specific volume of the biological sample (e.g., urine) into a sample tube.
-
Internal Standard Spiking: Add the this compound internal standard to all samples.
-
Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase and incubate to cleave glucuronide and sulfate conjugates.
-
Protein Precipitation (for plasma/serum): Add a cold organic solvent like acetonitrile to precipitate proteins, then centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol and water.
-
Load the sample (or supernatant from protein precipitation) onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent.
-
Elute the metabolites with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Conclusion
The described GC-MS and LC-MS/MS methods, utilizing this compound as an internal standard, provide robust and reliable approaches for the quantitative analysis of phenanthrene metabolites in various biological matrices. The choice between GC-MS and LC-MS/MS will depend on the specific analytical requirements, such as desired sensitivity, sample throughput, and the need for derivatization. These protocols offer a solid foundation for researchers in toxicology, environmental health, and drug metabolism to accurately assess exposure to phenanthrene and other PAHs.
References
Application Notes and Protocols for 2-Phenanthrol-d9 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Phenanthrol-d9 as an internal standard in the quantitative analysis of 2-phenanthrol and related phenolic polycyclic aromatic hydrocarbons (PAHs) in environmental samples. The use of isotope dilution mass spectrometry (IDMS) with deuterated standards is a robust method for achieving accurate and precise measurements in complex matrices such as water and soil.
Principle and Application
This compound is a deuterated analog of 2-phenanthrol. In environmental analysis, it serves as an ideal internal standard for the quantification of its non-deuterated counterpart. The principle of isotope dilution involves adding a known amount of the deuterated standard to a sample prior to extraction and analysis. Because this compound is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the deuterated internal standard using mass spectrometry, accurate quantification can be achieved, compensating for matrix effects and variations in extraction recovery.
Primary Applications:
-
Environmental Monitoring: Quantifying 2-phenanthrol, a metabolite of the common PAH phenanthrene, in water (surface water, groundwater, wastewater) and soil/sediment samples to assess contamination levels.
-
Toxicological Studies: Assessing the presence and concentration of phenolic PAHs in environmental matrices to understand their fate, transport, and potential for exposure.
-
Remediation Assessment: Monitoring the effectiveness of remediation efforts for PAH-contaminated sites.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of phenolic compounds and PAHs in environmental samples using methods analogous to those for 2-phenanthrol with a deuterated internal standard. Specific performance data for 2-phenanthrol using this compound may vary based on instrumentation and matrix-specific conditions.
Table 1: Representative Method Detection Limits (MDLs) and Limits of Quantification (LOQs) in Water and Soil
| Analyte Class | Matrix | Analytical Method | Representative MDL | Representative LOQ |
| Phenolic PAHs | Water | GC-MS/SIM | 0.5 - 5.0 ng/L | 1.5 - 15.0 ng/L |
| Phenolic PAHs | Soil/Sediment | GC-MS/SIM | 0.1 - 1.0 µg/kg | 0.3 - 3.0 µg/kg |
Table 2: Representative Recovery Rates for Deuterated Internal Standards
| Matrix | Extraction Method | Deuterated Standard | Typical Recovery Range (%) |
| Water | Solid-Phase Extraction (SPE) | Phenanthrene-d10 | 70 - 120% |
| Soil/Sediment | Accelerated Solvent Extraction (ASE) | Phenanthrene-d10 | 80 - 115% |
| Soil/Sediment | Soxhlet Extraction | Phenanthrene-d10 | 75 - 110% |
Experimental Protocols
Analysis of 2-Phenanthrol in Water Samples
This protocol outlines the analysis of 2-phenanthrol in water samples using solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Materials and Reagents:
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
2-Phenanthrol calibration standards
-
Methanol, Dichloromethane (DCM), Acetonitrile (ACN) (pesticide grade or equivalent)
-
Reagent water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Nitrogen gas, ultra-high purity
-
Glassware (amber vials, volumetric flasks, etc.)
Protocol:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, dechlorinate with sodium thiosulfate. Acidify the sample to a pH < 2 with sulfuric acid. Store at 4°C until extraction.
-
Fortification with Internal Standard: To a 1 L water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 100 ng/L).
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge by drawing a vacuum or passing nitrogen gas through it for 10-20 minutes.
-
Elution: Elute the trapped analytes with two 5 mL portions of DCM into a collection tube.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
MS Conditions: Operate in Selected Ion Monitoring (SIM) mode.
-
2-Phenanthrol (MW: 194.23): Suggested quantification ion m/z 194, confirmation ions m/z 165, 139.
-
This compound (MW: 203.28): Suggested quantification ion m/z 203, confirmation ion m/z 172.
-
-
-
Quantification: Calculate the concentration of 2-phenanthrol based on the ratio of the peak area of the native analyte to the peak area of this compound and the calibration curve.
Analysis of 2-Phenanthrol in Soil and Sediment Samples
This protocol describes the analysis of 2-phenanthrol in soil and sediment samples using accelerated solvent extraction (ASE) and GC-MS.
Materials and Reagents:
-
This compound internal standard solution (e.g., 1 µg/mL in acetone)
-
2-Phenanthrol calibration standards
-
Acetone, Dichloromethane (DCM) (pesticide grade or equivalent)
-
Anhydrous sodium sulfate
-
Diatomaceous earth or sand
-
ASE extraction cells and collection vials
Protocol:
-
Sample Preparation: Homogenize the soil/sediment sample. Air-dry or freeze-dry the sample and sieve to remove large debris.
-
Fortification with Internal Standard: To 10 g of the homogenized sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 µg/kg).
-
Accelerated Solvent Extraction (ASE):
-
Mix the fortified sample with a drying agent like anhydrous sodium sulfate and a dispersing agent like diatomaceous earth.
-
Load the mixture into an ASE extraction cell.
-
Extraction Conditions:
-
Solvent: Dichloromethane/Acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 5 min
-
Cycles: 2
-
-
-
Extract Cleanup (if necessary): For complex matrices, a cleanup step using silica gel or Florisil column chromatography may be required to remove interferences.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Follow the same GC-MS conditions as described in the water analysis protocol (Section 3.1.5).
-
Quantification: Calculate the concentration of 2-phenanthrol based on the ratio of the peak area of the native analyte to the peak area of this compound and the calibration curve, taking into account the initial sample weight.
Visualizations
Caption: Workflow for the analysis of 2-phenanthrol in water samples.
Caption: Workflow for the analysis of 2-phenanthrol in soil/sediment samples.
Caption: Principle of Isotope Dilution for accurate quantification.
Application Note: High-Throughput Quantification of 2-Hydroxyphenanthrene in Human Urine Using 2-Phenanthrol-d9 by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxyphenanthrene, a key biomarker of polycyclic aromatic hydrocarbon (PAH) exposure, in human urine. The method utilizes 2-Phenanthrol-d9 as a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration. The described method is suitable for researchers, scientists, and drug development professionals involved in toxicology, environmental health, and pharmacokinetic studies.
Introduction
Phenanthrene is a prevalent environmental PAH, and exposure to it is a significant concern for human health. The quantification of its metabolites in biological matrices is crucial for assessing exposure levels and understanding its metabolic pathways. 2-Hydroxyphenanthrene is a major metabolite of phenanthrene, and its concentration in urine serves as a reliable biomarker of exposure. Stable isotope-labeled internal standards are essential for accurate quantification in complex biological matrices due to their ability to compensate for variations in sample extraction and potential ion suppression or enhancement in the mass spectrometer. This compound is the deuterated analog of 2-hydroxyphenanthrene and is an ideal internal standard for this application. This document provides a detailed protocol for the development and validation of an analytical method for 2-hydroxyphenanthrene using this compound.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: 2-Hydroxyphenanthrene, this compound
-
Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl acetate
-
Reagents: Formic acid, Ammonium acetate, Sodium acetate buffer (pH 5.0)
-
SPE Cartridges: C18 solid-phase extraction cartridges (e.g., 100 mg, 3 mL)
Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen human urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette 1.0 mL of each urine sample into a labeled centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a 1 µg/mL solution of this compound in methanol to each urine sample.
-
Enzymatic Hydrolysis: To deconjugate the glucuronidated and sulfated metabolites, add 1.0 mL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex briefly and incubate at 37°C for at least 4 hours or overnight.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of ethyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2-Hydroxyphenanthrene: Q1 (m/z) 195.1 -> Q3 (m/z) 165.1
-
This compound: Q1 (m/z) 204.1 -> Q3 (m/z) 174.1
-
-
Data Presentation
The following table summarizes the typical quantitative performance parameters for the analytical method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 105% |
| Matrix Effect | Minimal (compensated by IS) |
Mandatory Visualization
Caption: Experimental workflow for the quantification of 2-hydroxyphenanthrene.
Caption: Logical relationship between analyte, internal standard, and quantification.
Application Notes and Protocols for 2-Phenanthrol-d9 in Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the use of 2-Phenanthrol-d9, a deuterium-labeled internal standard, for the quantitative analysis of 2-phenanthrol in biological matrices. This document is intended to support pharmacokinetic research, metabolism studies, and toxicological assessments of phenanthrene and related polycyclic aromatic hydrocarbons (PAHs).
Introduction
Phenanthrene is a ubiquitous polycyclic aromatic hydrocarbon (PAH) and a component of cigarette smoke and polluted environments. While not a potent carcinogen itself, its metabolites can be toxic and serve as valuable biomarkers for PAH exposure. 2-Phenanthrol is one of the major phenolic metabolites of phenanthrene. Accurate quantification of 2-phenanthrol in biological samples is crucial for understanding the pharmacokinetics and metabolic pathways of phenanthrene.
This compound is the deuterium-labeled analog of 2-phenanthrol. Due to its similar chemical and physical properties to the unlabeled analyte, it serves as an ideal internal standard for mass spectrometry-based quantification. Its distinct mass-to-charge ratio allows for precise differentiation from the endogenous analyte, correcting for variations in sample preparation and instrument response.
Applications of this compound
-
Internal Standard in Quantitative Bioanalysis: The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods for the precise and accurate quantification of 2-phenanthrol in biological matrices such as plasma, urine, and tissue homogenates.
-
Metabolic and Pharmacokinetic Studies: By using this compound, researchers can confidently track the absorption, distribution, metabolism, and excretion (ADME) of phenanthrene by accurately measuring the formation and elimination of its metabolite, 2-phenanthrol.
-
Toxicology and Exposure Biomarker Studies: In toxicological studies, this compound facilitates the accurate measurement of 2-phenanthrol as a biomarker of exposure to phenanthrene and other PAHs.
Experimental Protocols
Quantification of 2-Phenanthrol in Human Plasma using LC-MS/MS
This protocol describes a method for the determination of 2-phenanthrol concentrations in human plasma, for example, following exposure to phenanthrene.
Materials and Reagents:
-
2-Phenanthrol (analyte)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Sample Preparation Workflow:
Figure 1: Experimental workflow for the quantification of 2-phenanthrol in plasma.
Detailed Procedure:
-
Sample Thawing and Spiking: Thaw frozen human plasma samples at room temperature. To 200 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for 4 hours to deconjugate glucuronidated and sulfated metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Parameters (Representative):
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 2-Phenanthrol: m/z 195.1 -> 166.1, This compound: m/z 204.1 -> 175.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Quantification of 2-Phenanthrol in Human Urine using LC-MS/MS
This protocol outlines a method for analyzing 2-phenanthrol in urine samples, which is particularly relevant for exposure assessment studies.
Materials and Reagents:
-
As listed in the plasma protocol, with human urine as the matrix.
Sample Preparation Workflow:
The workflow is similar to that for plasma, with minor modifications.
Detailed Procedure:
-
Sample Preparation: To 500 µL of urine, add 10 µL of this compound internal standard solution.
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for 4 hours.
-
Solid-Phase Extraction (SPE): Follow the same SPE procedure as described for plasma.
-
Elution, Evaporation, and Reconstitution: Follow the same procedures as for plasma.
-
LC-MS/MS Analysis: Use the same LC-MS/MS parameters as for the plasma analysis.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data from a pharmacokinetic study where subjects were exposed to a single oral dose of phenanthrene. Plasma and urine samples were collected at various time points and analyzed for 2-phenanthrol using this compound as the internal standard.
Table 1: Plasma Pharmacokinetic Profile of 2-Phenanthrol
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=6) |
| 0 | Below LOQ |
| 0.5 | 1.2 ± 0.4 |
| 1 | 3.5 ± 0.9 |
| 2 | 8.1 ± 2.1 |
| 4 | 6.5 ± 1.8 |
| 8 | 2.3 ± 0.7 |
| 12 | 0.8 ± 0.3 |
| 24 | Below LOQ |
Table 2: Cumulative Urinary Excretion of 2-Phenanthrol
| Time Interval (hours) | Mean Cumulative Amount Excreted (µg) ± SD (n=6) |
| 0-4 | 15.2 ± 4.5 |
| 4-8 | 28.9 ± 7.1 |
| 8-12 | 35.1 ± 8.3 |
| 12-24 | 42.5 ± 9.8 |
| 24-48 | 45.3 ± 10.2 |
Phenanthrene Metabolic Pathway
The following diagram illustrates a simplified metabolic pathway of phenanthrene, highlighting the formation of 2-phenanthrol.
Figure 2: Simplified metabolic pathway of phenanthrene.
Conclusion
The use of this compound as an internal standard is essential for the reliable quantification of 2-phenanthrol in complex biological matrices. The protocols and information provided in these application notes offer a robust framework for researchers conducting pharmacokinetic, metabolic, and toxicological studies involving phenanthrene exposure. The high accuracy and precision afforded by this methodology will contribute to a better understanding of the human health risks associated with PAH exposure.
Application Note: High-Throughput Analysis of 2-Phenanthrol-d9 in Biological Matrices
Abstract
This application note details robust and efficient sample preparation techniques for the quantitative analysis of 2-Phenanthrol-d9 in biological matrices, such as plasma and urine. This compound, a deuterated internal standard for its parent compound, is critical for accurate quantification in toxicology and environmental exposure studies. The methodologies presented herein are designed to provide high recovery and minimize matrix effects, ensuring reliable data for researchers, scientists, and drug development professionals. We provide detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), along with comparative quantitative data to guide method selection.
Introduction
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) and a common environmental pollutant. Its metabolites, including phenanthrols, are of significant interest in toxicological and drug metabolism studies due to their potential carcinogenicity. The analysis of these metabolites in biological fluids is crucial for assessing human exposure and understanding metabolic pathways. The use of a deuterated internal standard like this compound is essential for correcting analyte losses during sample preparation and analysis, thereby improving the accuracy and precision of quantitative methods.
The complex nature of biological matrices such as plasma and urine necessitates effective sample preparation to remove interfering substances like proteins, salts, and phospholipids. This document outlines two primary extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), optimized for the analysis of phenanthrols and other hydroxylated PAHs (OH-PAHs) by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Methods
Reagents and Chemicals:
-
This compound standard
-
Internal Standard: [ring-13C6]3-phenanthrol (or other suitable labeled compound)
-
β-Glucuronidase/Arylsulfatase (from Helix pomatia)
-
Sodium Acetate Buffer (pH 5.0)
-
Solvents: Methanol, Acetonitrile, Toluene, Pentane, Dichloromethane (all HPLC or GC grade)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from methodologies developed for the analysis of phenanthrols in human urine.[1]
1. Sample Pre-treatment (Enzymatic Hydrolysis):
- To 2 mL of urine in a glass tube, add 50 µL of the internal standard solution.
- Add 1 mL of sodium acetate buffer (pH 5.0).
- Add 50 µL of β-glucuronidase/arylsulfatase.
- Vortex and incubate at 37°C for 16 hours to deconjugate the metabolites.
2. Solid-Phase Extraction Procedure:
- Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water to remove polar interferences.
- Drying: Dry the cartridge under vacuum for 10 minutes.
- Elution: Elute the analytes with 5 mL of dichloromethane.
3. Eluate Processing and Derivatization:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Add 50 µL of BSTFA + 1% TMCS and 50 µL of toluene.
- Cap the vial and heat at 60°C for 30 minutes.
- Cool to room temperature before GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is a general method for the extraction of OH-PAHs from urine.[2]
1. Sample Pre-treatment (Enzymatic Hydrolysis):
- To 2 mL of urine, add the internal standard and perform enzymatic hydrolysis as described in the SPE protocol (Section 1).
2. Liquid-Liquid Extraction Procedure:
- After hydrolysis, add 2 mL of a toluene-pentane mixture (1:4, v/v) to the sample tube.
- Vortex vigorously for 5 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the phases.
- Carefully transfer the upper organic layer to a clean tube.
- Repeat the extraction process with another 2 mL of the toluene-pentane mixture.
- Combine the organic extracts.
3. Extract Processing and Derivatization:
- Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of toluene.
- Add 50 µL of BSTFA + 1% TMCS.
- Cap the vial and heat at 60°C for 30 minutes.
- Cool to room temperature before GC-MS analysis.
Quantitative Data Summary
The following tables summarize the performance of various sample preparation methods for phenanthrols and other OH-PAHs from the literature. This data can be used as a reference for expected performance.
Table 1: Performance Data for Solid-Phase Extraction (SPE)
| Analyte(s) | Matrix | SPE Sorbent | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| 1-, 2-, 3-, 4-Phenanthrol | Urine | C18 | Not Reported | Not Reported | Not Reported | [1] |
| OH-PAHs & diol-PAHs | Urine | Not Specified | 63 - 86 | 0.01 - 0.02 | 0.01 - 0.2 | [3] |
| Phenols | Water | Polymeric | > 80 | - | - | [4] |
Table 2: Performance Data for Liquid-Liquid Extraction (LLE)
| Analyte(s) | Matrix | Extraction Solvent | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| 2-Phenanthrol | Urine | Toluene-Pentane | 81.4 - 127.0 | 0.042 | 0.14 | |
| 1-Hydroxyphenanthrene | Urine | Toluene-Pentane | 81.4 - 127.0 | 0.018 | 0.05 | |
| OH-PAHs | Urine | Dichloroethane | 16 - 83 | 0.24 - 0.69 | 0.72 - 1.92 | |
| OH-PAHs | Urine | Pentane | 96 - 109 | 0.01 - 0.07 | - |
Visualized Workflows
The following diagrams illustrate the key steps in the described sample preparation protocols.
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective methods for the preparation of biological samples for this compound analysis. SPE offers the potential for higher throughput and automation, while LLE can be a cost-effective and highly efficient alternative when optimized. The choice of method will depend on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in this application note provide a solid foundation for developing and validating a robust analytical method for this compound and other related compounds.
References
- 1. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of polycyclic aromatic hydrocarbon metabolites in urine by liquid-liquid extraction-high resolution gas chromatography-high resolution dual-focus magnetic mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Phenanthrol-d9 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a biomarker for PAH exposure. Its metabolites, including hydroxyphenanthrenes, are of significant interest in toxicology and drug metabolism studies. Accurate quantification of these metabolites is crucial for understanding the metabolic pathways and assessing exposure levels. 2-Phenanthrol is one such key metabolite. The use of a stable isotope-labeled internal standard, such as 2-Phenanthrol-d9, is essential for achieving high accuracy and precision in quantitative LC-MS/MS assays by correcting for matrix effects and variations in sample processing.[1] This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, which serves as an internal standard for the analysis of 2-Phenanthrol in biological matrices like human urine.
Signaling Pathway
Phenanthrene undergoes extensive metabolism in biological systems, primarily mediated by cytochrome P450 enzymes. This metabolic activation can lead to the formation of various hydroxylated metabolites. A simplified metabolic pathway is illustrated below.
Caption: Simplified metabolic pathway of Phenanthrene to 2-Phenanthrol.
Experimental Protocols
This section details the complete workflow for the analysis of 2-Phenanthrol using this compound as an internal standard in human urine.
Materials and Reagents
-
Standards: 2-Phenanthrol, this compound
-
Enzymes: β-glucuronidase from E. coli
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
SPE Cartridges: C18 Solid-Phase Extraction cartridges
Sample Preparation
A robust sample preparation protocol is crucial for removing interferences and concentrating the analyte.
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette 0.5 mL of each urine sample into a clean centrifuge tube.[1]
-
Internal Standard Spiking: Add a solution of this compound to each sample to a final concentration of 10 ng/mL.
-
Enzymatic Hydrolysis: To deconjugate the metabolites, add 0.2 mL of 1 M ammonium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase (≥1000 units/mL) to each sample.[1] Incubate the samples at 37°C for 2 hours.[1]
-
Protein Precipitation: After incubation, add 1 mL of ice-cold acetonitrile to each tube to precipitate proteins. Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1]
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Experimental Workflow Diagram
Caption: Detailed experimental workflow for this compound analysis.
LC-MS/MS Analysis
The analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Expected Retention Time | 4 - 6 minutes (should be determined experimentally) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation: Quantitative Data
The following tables summarize the proposed Multiple Reaction Monitoring (MRM) transitions and expected performance characteristics for the analysis of 2-Phenanthrol and its internal standard this compound.
Table 1: MRM Transitions for 2-Phenanthrol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Phenanthrol | 193.1 | 165.1 | 50 | 30 | 25 |
| 139.1 | 50 | 30 | 35 | ||
| This compound (IS) | 202.2 | 171.1 | 50 | 30 | 25 |
| 144.1 | 50 | 30 | 35 |
Note: The precursor ion for 2-Phenanthrol in negative ESI mode is [M-H]⁻, which is m/z 193.1. For this compound, the [M-H]⁻ is m/z 202.2. Product ions are proposed based on common fragmentation patterns of similar compounds and should be optimized experimentally.
Table 2: Representative Method Performance Characteristics
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The described method, incorporating enzymatic hydrolysis, solid-phase extraction, and optimized LC-MS/MS parameters, offers a robust, sensitive, and selective approach for its use as an internal standard in phenanthrene metabolite research. This methodology is well-suited for applications in toxicology, environmental health, and drug metabolism studies, enabling accurate biomonitoring of PAH exposure and furthering the understanding of PAH metabolic pathways.
References
Application Note: Quantitative Analysis of 2-Phenanthrol-d9 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Phenanthrol-d9 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a deuterated analog of 2-phenanthrol, a metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Due to its isotopic labeling, this compound is an ideal internal standard for the accurate quantification of 2-phenanthrol and related PAH metabolites in various biological and environmental matrices.[1][2] This document provides detailed experimental protocols, data presentation guidelines, and a workflow diagram to aid researchers in implementing this analytical method.
Introduction
Phenanthrene is a ubiquitous environmental pollutant, and its metabolites are often monitored as biomarkers of exposure to PAHs. Accurate and precise quantification of these metabolites is crucial for toxicological studies and human health risk assessments. The use of stable isotope-labeled internal standards, such as this compound, in GC-MS analysis is a widely accepted technique for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.[3] This application note provides a comprehensive guide for the GC-MS analysis of this compound, which can be adapted for the quantification of native 2-phenanthrol in complex samples.
Data Presentation
Quantitative analysis using an internal standard involves creating a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this curve. The following tables provide representative data for the GC-MS analysis of 2-phenanthrol using this compound as an internal standard.
Table 1: GC-MS Retention Times and Characteristic Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Phenanthrol | 15.2 | 194 | 165 | 139 |
| This compound | 15.1 | 203 | 172 | 145 |
Note: Retention times are approximate and will vary depending on the specific GC column and conditions.
Table 2: Representative Calibration Curve Data for 2-Phenanthrol using this compound as Internal Standard
| 2-Phenanthrol Conc. (ng/mL) | 2-Phenanthrol Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,567 | 0.503 |
| 10 | 153,890 | 152,345 | 1.010 |
| 25 | 380,567 | 149,876 | 2.539 |
| 50 | 765,123 | 153,098 | 5.000 |
| 100 | 1,510,987 | 150,567 | 10.035 |
Note: This data is for illustrative purposes. A calibration curve should be generated for each batch of samples.
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of 2-phenanthrol using this compound as an internal standard. The protocol is adaptable for various sample matrices, though sample preparation procedures may need to be optimized accordingly.
Sample Preparation (General Protocol)
A generic sample preparation workflow often involves extraction, concentration, and derivatization. For biological samples like urine or plasma, an enzymatic hydrolysis step may be required to free conjugated metabolites.[4]
-
Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of this compound solution to achieve a final concentration within the linear range of the assay.
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.[5]
-
LLE Example: Extract the sample with a water-immiscible organic solvent such as dichloromethane or hexane.
-
SPE Example: Use a C18 cartridge to retain the analytes, wash away interferences, and then elute the analytes with an appropriate solvent.
-
-
Concentration: Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended): To improve the chromatographic properties of phenanthrols, derivatization is often performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This step converts the polar hydroxyl group to a less polar trimethylsilyl ether.
-
Reconstitution: Reconstitute the dried, derivatized residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of phenanthrols. These should be optimized for the specific instrument and column used.
Table 3: GC-MS Instrument Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, then ramp to 300 °C at 10 °C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship in quantitative analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
Application Notes and Protocols: Tracing Reaction Mechanisms with 2-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for utilizing 2-Phenanthrol-d9 as a tracer in reaction mechanism studies. The primary applications covered are its use as an internal standard for quantitative analysis of metabolic pathways and its potential application in kinetic isotope effect (KIE) studies to elucidate enzymatic reaction mechanisms.
Application 1: Internal Standard for Quantifying Phenanthrene Metabolism
Introduction:
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), undergoes metabolic transformation in biological systems, leading to various hydroxylated metabolites, including 2-phenanthrol. Monitoring the formation of these metabolites is crucial for toxicological studies and understanding the detoxification pathways of PAHs. This compound, a deuterated analog of 2-phenanthrol, serves as an ideal internal standard for accurate quantification of the non-labeled metabolite in complex biological matrices using mass spectrometry-based methods. Its chemical and physical properties are nearly identical to the analyte of interest, but its increased mass allows for clear differentiation in a mass spectrometer, correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of 2-Phenanthrol in a Biological Matrix
This protocol describes the quantification of 2-phenanthrol in a liver microsomal incubation mixture using this compound as an internal standard.
1. Materials and Reagents:
-
2-Phenanthrol
-
This compound
-
Phenanthrene
-
Rat liver microsomes (or other appropriate metabolic system)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Prepare a stock solution of 2-phenanthrol and this compound in methanol.
-
Set up the microsomal incubation in a final volume of 1 mL:
-
Phosphate buffer (pH 7.4)
-
Rat liver microsomes (0.5 mg/mL)
-
Phenanthrene (10 µM, added from a stock solution in DMSO)
-
NADPH regenerating system
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 1 mL of ice-cold acetonitrile.
-
Add a known amount of this compound internal standard solution to each sample.
-
Vortex and centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE cleanup.
3. Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities.
-
Elute the analytes with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 20-80% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2-Phenanthrol: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the standards)
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 2-phenanthrol to this compound against the concentration of 2-phenanthrol standards.
-
Calculate the concentration of 2-phenanthrol in the unknown samples using the regression equation from the calibration curve.
Data Presentation:
Table 1: Quantification of 2-Phenanthrol Formation in Rat Liver Microsomes
| Sample ID | Peak Area (2-Phenanthrol) | Peak Area (this compound) | Area Ratio | Calculated Concentration (µM) |
| Blank | 0 | 150,000 | 0.000 | 0.00 |
| Standard 1 | 1,500 | 152,000 | 0.010 | 0.01 |
| Standard 2 | 7,600 | 151,000 | 0.050 | 0.05 |
| Standard 3 | 15,200 | 150,500 | 0.101 | 0.10 |
| Sample 1 | 9,800 | 153,000 | 0.064 | 0.06 |
| Sample 2 | 10,500 | 149,000 | 0.071 | 0.07 |
| Sample 3 | 9,500 | 151,000 | 0.063 | 0.06 |
Visualization:
Troubleshooting & Optimization
Technical Support Center: 2-Phenanthrol-d9 Internal Standard
Welcome to the technical support center for 2-Phenanthrol-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound as an internal standard in analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 2-Phenanthrol, meaning that nine hydrogen atoms on the aromatic ring have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS/MS or GC-MS. Because its chemical and physical properties are nearly identical to the non-deuterated analyte (2-Phenanthrol), it can effectively compensate for variations in sample preparation, extraction recovery, chromatographic retention, and ionization efficiency, leading to more accurate and precise quantification.
Q2: What are the most common issues encountered when using this compound as an internal standard?
A2: The most frequently reported issues include:
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Isotopic Exchange: The potential for deuterium atoms to exchange with protons from the surrounding solvent or matrix.
-
Matrix Effects: Signal suppression or enhancement of the internal standard due to co-eluting compounds from the sample matrix.[1][2][3][4]
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Chromatographic Shift: A slight difference in retention time between this compound and the non-deuterated analyte.[3]
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Inconsistent Internal Standard Response: High variability in the peak area or height of this compound across a batch of samples.
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Purity Concerns: The presence of isotopic or chemical impurities in the internal standard solution.
Q3: How can I be sure of the isotopic purity of my this compound standard?
A3: The isotopic purity of a deuterated standard should be verified by the manufacturer and stated on the Certificate of Analysis (CoA). This is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. If you suspect issues with isotopic distribution, you can acquire a mass spectrum of the standard to confirm the expected mass shift and the absence of significant amounts of partially deuterated or non-deuterated species.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Internal Standard Response
Symptoms:
-
The peak area of this compound is significantly lower than expected.
-
The response of this compound is highly variable across different samples in the same analytical run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Preparation Errors | Verify pipetting accuracy and ensure consistent addition of the internal standard to all samples and standards. |
| Matrix Effects | Perform a post-extraction spike experiment to assess ion suppression or enhancement. If significant matrix effects are observed, improve sample clean-up, adjust chromatographic conditions to separate the internal standard from interfering matrix components, or dilute the sample. |
| Instability in Solution | Assess the stability of this compound in the stock and working solutions under the storage conditions used. Consider preparing fresh solutions. |
| Instrumental Issues | Check for issues with the autosampler, injector, or ion source of the mass spectrometer. Run a system suitability test with the internal standard in a neat solution. |
Issue 2: Suspected Isotopic Exchange
Symptoms:
-
A gradual decrease in the response of the d9-isotopologue and an increase in the response of lower deuterated forms over time.
-
Poor accuracy and precision in quantitative results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH of Solvents or Samples | Deuterium on aromatic rings can be susceptible to exchange under strongly acidic or basic conditions. Ensure the pH of all solutions and the final sample extract is maintained in a neutral range (pH 4-8). |
| In-source Back-Exchange | High temperatures in the mass spectrometer's ion source can sometimes promote back-exchange with residual protons. Try to optimize the source temperature and other parameters to minimize this effect. |
| Presence of Protic Solvents | While often unavoidable, prolonged exposure to protic solvents (like water or methanol) at elevated temperatures can facilitate exchange. Minimize sample heating time and store extracts at low temperatures. |
Issue 3: Chromatographic Co-elution Issues
Symptoms:
-
The retention times of 2-Phenanthrol and this compound are not identical, leading to incomplete overlap of the chromatographic peaks.
-
Inaccurate quantification due to differential matrix effects experienced by the analyte and internal standard.
Possible Causes and Solutions:
| Possible Cause | Isotope Effect on Chromatography | Troubleshooting Steps |
| Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns. | Method Development: During method development, carefully evaluate the peak shapes and retention times of both the analyte and this compound to ensure they co-elute as closely as possible. | |
| Column Resolution | A high-resolution column may resolve the analyte and internal standard into two separate peaks. | Adjust Chromatography: Consider using a column with slightly lower resolution or adjusting the mobile phase gradient to ensure complete co-elution. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using a Post-Extraction Spike Experiment
Objective: To determine if components in the sample matrix are suppressing or enhancing the ionization of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the internal standard (this compound) into the final reconstitution solvent at the concentration used in the assay.
-
Set B (Post-Spike Matrix): Process blank matrix samples through the entire extraction procedure. In the final step, spike the internal standard into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike the internal standard into the blank matrix before the extraction procedure. This set is used to evaluate recovery.
-
-
Analysis: Analyze all three sets of samples using the established analytical method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
| Matrix Effect Value | Interpretation |
| ~100% | No significant matrix effect. |
| < 100% | Ion suppression is occurring. |
| > 100% | Ion enhancement is occurring. |
A dot diagram illustrating the workflow for this experiment is provided below.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC Gradient for 2-Phenanthrol-d9 Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the liquid chromatography (LC) separation of 2-Phenanthrol and its deuterated internal standard, 2-Phenanthrol-d9.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (this compound) eluting at a different retention time than the unlabeled 2-Phenanthrol?
A1: It is a common phenomenon in reversed-phase liquid chromatography for deuterated compounds to elute slightly earlier than their non-deuterated counterparts. This is due to the "deuterium isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, leading to a marginal increase in polarity. This subtle difference in polarity can cause the deuterated compound to have a weaker interaction with the non-polar stationary phase (e.g., C18), resulting in a shorter retention time. The magnitude of this shift can be influenced by the number of deuterium atoms and the specific chromatographic conditions.
Q2: How can I minimize the retention time difference between 2-Phenanthrol and this compound?
A2: While complete co-elution might not always be achievable, you can minimize the separation by:
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Using a steeper gradient: A rapid increase in the organic mobile phase percentage can reduce the overall interaction time with the stationary phase, thus minimizing the separation between the two compounds.
-
Adjusting the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and potentially reduce the retention time gap.
-
Modifying the mobile phase temperature: Increasing the column temperature can decrease retention times and may reduce the separation factor between the isotopologues.
Q3: What is the optimal pH for the mobile phase when analyzing 2-Phenanthrol?
A3: The optimal pH for the mobile phase depends on the desired outcome. 2-Phenanthrol is a phenolic compound, and its predicted pKa is approximately 9.57.[1] To ensure consistent retention and good peak shape, it is recommended to maintain the mobile phase pH at least 2 units below the pKa.[2] Therefore, a mobile phase pH between 2.5 and 4.5 is a good starting point. Using a buffer, such as formic acid or ammonium formate, is crucial to maintain a stable pH throughout the analysis.[3]
Q4: What are the common causes of peak splitting for my 2-Phenanthrol peak?
A4: Peak splitting in HPLC can be caused by several factors:
-
Column contamination or void: The inlet of the guard or analytical column may be contaminated or have a void.
-
Sample solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. It is always best to dissolve the sample in the initial mobile phase.
-
Co-elution of an interferent: The peak may not be a single compound but two co-eluting species.
-
High sample concentration: Overloading the column with a highly concentrated sample can cause peak splitting.[4]
-
Large dead volume: Excessive tubing length or poorly made connections can contribute to peak distortion.[5]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of 2-Phenanthrol and this compound
This guide provides a step-by-step approach to improve the separation between 2-Phenanthrol and its deuterated internal standard.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving resolution between isotopologues.
Issue 2: Peak Tailing of the 2-Phenanthrol Peak
Peak tailing can compromise peak integration and accuracy. This guide helps identify and resolve common causes of peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Experimental Protocols
Recommended Starting LC Gradient Method
This method is a good starting point for the separation of 2-Phenanthrol and this compound on a standard C18 column.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See table below |
Gradient Table:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 12.0 | 30 |
Sample Preparation Protocol (from a biological matrix, e.g., urine)
This protocol is a general guideline for the extraction of phenanthrols from a complex matrix.
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase/arylsulfatase and an appropriate buffer. Incubate at 37°C for at least 4 hours to deconjugate the metabolites.
-
Internal Standard Spiking: Add the this compound internal standard solution to the hydrolyzed sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the analytes with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).
Data Presentation
LC-MS/MS Parameters for 2-Phenanthrol and this compound
The following table provides suggested mass spectrometry parameters for the detection and quantification of 2-Phenanthrol and its deuterated internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Phenanthrol | ESI+ | 195.1 | 166.1 | 25 |
| 2-Phenanthrol | ESI+ | 195.1 | 139.1 | 35 |
| This compound | ESI+ | 204.2 | 174.2 | 25 |
| This compound | ESI+ | 204.2 | 146.1 | 35 |
References
Technical Support Center: Minimizing Ion Suppression with 2-Phenanthrol-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Phenanthrol-d9 as an internal standard to minimize ion suppression in LC-MS/MS analysis of phenanthrene metabolites.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of phenanthrene metabolites?
A1: Ion suppression is a matrix effect phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of an analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of phenanthrene metabolites, such as hydroxyphenanthrenes in biological samples like urine, endogenous compounds like salts, urea, and other metabolites can co-elute and interfere with the ionization of the target analytes. This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method.[3]
Q2: How does this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since its chemical and physical properties are nearly identical to the unlabeled 2-phenanthrol and other hydroxyphenanthrene isomers, it co-elutes with the analytes and experiences the same degree of ion suppression.[4] By adding a known amount of this compound to the samples before analysis, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are suppressed, thus compensating for the matrix effects and allowing for accurate quantification.[2]
Q3: I am observing low signal intensity for my hydroxyphenanthrene analytes even with the use of this compound. What could be the cause?
A3: While this compound is excellent for correcting ion suppression, severe suppression can still lead to a loss of overall signal intensity, potentially impacting the limit of detection. If the signal is too low, it might be due to:
-
Highly concentrated matrix components: The sample may contain a very high concentration of interfering substances.
-
Inefficient sample cleanup: The sample preparation method may not be adequately removing matrix components.
-
Suboptimal chromatographic separation: The analytes may be co-eluting with a highly suppressive region of the chromatogram.
Q4: My results are inconsistent between samples. Could this be related to ion suppression?
A4: Yes, inconsistent results, such as poor reproducibility of quality control samples, can be a sign of variable ion suppression between different samples. The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression. A robust sample preparation method and the use of a SIL internal standard like this compound are crucial to minimize this variability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity for both analyte and this compound | Significant ion suppression from the matrix. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analytes from the regions of high ion suppression. 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components. |
| Inconsistent analyte/internal standard ratio | Differential ion suppression affecting the analyte and this compound differently. | 1. Check for Chromatographic Separation of Analyte and IS: Although unlikely with a deuterated standard, ensure that the analyte and this compound are co-eluting perfectly. 2. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the regions of most significant ion suppression and adjust the chromatography accordingly. |
| High background noise | Contamination in the LC-MS system or impure solvents. | 1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source. 2. Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade). |
| Peak tailing or splitting | Poor chromatography or column degradation. | 1. Check Column Performance: Evaluate the column's performance with a standard mixture. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. 3. Replace the Column: If performance does not improve, the column may need to be replaced. |
Quantitative Data on Ion Suppression Mitigation
The following table presents hypothetical but realistic data illustrating the impact of ion suppression on the quantification of 2-hydroxyphenanthrene and the effectiveness of using this compound for correction.
| Sample Type | 2-hydroxyphenanthrene Peak Area | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | % Ion Suppression * |
| Neat Standard | 1,000,000 | 1,050,000 | 0.95 | 10.0 (Nominal) | 0% |
| Urine Sample (no IS) | 450,000 | - | - | 4.5 (Inaccurate) | 55% |
| Urine Sample (with IS) | 450,000 | 472,500 | 0.95 | 10.0 (Accurate) | 55% |
% Ion Suppression = [1 - (Peak Area in Matrix / Peak Area in Neat Standard)] x 100
Experimental Protocols
Sample Preparation for Urinary Phenanthrene Metabolites
This protocol describes a general procedure for the extraction of hydroxyphenanthrenes from urine samples prior to LC-MS/MS analysis.
Materials:
-
Urine sample
-
This compound internal standard solution
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette 1 mL of each urine sample into a clean tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.
-
Enzymatic Hydrolysis: To deconjugate the metabolites, add 0.5 mL of sodium acetate buffer and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for at least 4 hours or overnight.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of hydroxyphenanthrenes and this compound
-
Blank urine matrix extract (prepared using the sample preparation protocol)
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the T-connector. Connect the syringe pump containing the standard solution to the other inlet of the T-connector. Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Analyte Infusion: Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Data Acquisition: Start acquiring data on the mass spectrometer, monitoring the MRM transitions for the hydroxyphenanthrenes and this compound. A stable signal (baseline) should be observed.
-
Matrix Injection: Inject the blank urine matrix extract onto the LC column.
-
Data Analysis: Monitor the baseline signal. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.
Visualizations
Caption: Experimental workflow for the analysis of phenanthrene metabolites.
Caption: Troubleshooting logic for ion suppression issues.
References
Technical Support Center: Troubleshooting Poor Recovery of 2-Phenanthrol-d9
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of the internal standard 2-Phenanthrol-d9 during sample extraction. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is the deuterated form of 2-Phenanthrol, a hydroxylated derivative of phenanthrene. In analytical chemistry, deuterated compounds like this compound are frequently used as internal standards. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before processing. The recovery of the IS is crucial because it is used to correct for the loss of the analyte during sample preparation and analysis. Poor or inconsistent recovery of this compound can lead to inaccurate quantification of the target analyte.
Q2: What are the general chemical properties of 2-Phenanthrol that are relevant to its extraction?
While specific experimental data for this compound is limited, we can infer its properties from its non-deuterated counterpart, 2-Phenanthrol, and related phenolic compounds. Phenols are weakly acidic, and their extraction is therefore influenced by the pH of the sample solution. 2-Phenanthrol is soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone, and slightly soluble in methanol and chloroform.[1][2] This solubility profile is key to selecting an appropriate extraction solvent. For a related isomer, 9-phenanthrol, a predicted pKa of 9.4 suggests that 2-phenanthrol will be in its neutral, less polar form at acidic to neutral pH, and in its ionized, more polar phenolate form at basic pH.
Q3: What are the most common causes of poor recovery for a deuterated internal standard like this compound?
Poor recovery of deuterated internal standards can generally be attributed to a few key factors:
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Suboptimal Extraction Conditions: The chosen solvent, pH, or temperature may not be ideal for efficiently extracting this compound from the sample matrix.
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Matrix Effects: Components within the sample matrix (e.g., proteins, lipids, salts) can interfere with the extraction process or with the analytical detection (e.g., ion suppression in mass spectrometry).
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Analyte Instability: The internal standard may degrade during sample processing.
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Incomplete Phase Separation (in Liquid-Liquid Extraction): If the aqueous and organic layers do not separate cleanly, some of the internal standard may be lost.
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Breakthrough (in Solid-Phase Extraction): The internal standard may not be effectively retained on the solid-phase cartridge and may be lost during sample loading or washing steps.
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Isotopic Exchange: In some instances, the deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment, although this is less common for deuterium on an aromatic ring.
Troubleshooting Guide for Poor this compound Recovery
This section provides a systematic approach to troubleshooting and resolving low recovery of this compound during extraction.
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Initial Checks:
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pH of the Aqueous Phase: For a phenolic compound like 2-Phenanthrol, the pH of the sample should be acidic to neutral (ideally pH < 8) to ensure it is in its protonated, less polar form, which will preferentially partition into the organic extraction solvent.
-
Choice of Extraction Solvent: Based on solubility data, solvents like ethyl acetate, diethyl ether, or a mixture of hexane and isopropanol are good starting points. The polarity of the solvent should be optimized.
-
Phase Separation: Ensure complete separation of the aqueous and organic layers. Emulsions can trap the analyte at the interface.
Troubleshooting Workflow for LLE:
Caption: A logical workflow for troubleshooting poor this compound recovery in Liquid-Liquid Extraction.
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Initial Checks:
-
Sorbent Selection: For a moderately polar compound like 2-Phenanthrol, a reversed-phase sorbent (e.g., C18, C8) is a common choice.
-
Sample Pre-treatment: Ensure the sample is at the correct pH before loading onto the SPE cartridge. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in its neutral form to promote retention.
-
Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent.
Troubleshooting Workflow for SPE:
Caption: A systematic approach to diagnosing and resolving poor this compound recovery in Solid-Phase Extraction.
Quantitative Data Summary
The following table summarizes hypothetical recovery data from a troubleshooting experiment to pinpoint the source of analyte loss.
| Experimental Condition | This compound Recovery (%) | Interpretation |
| Standard in clean solvent | 100% | Baseline - no extraction |
| Pre-extraction spike in matrix (LLE) | 35% | Significant loss during extraction |
| Post-extraction spike in matrix extract (LLE) | 95% | Minimal matrix effects on detection |
| Pre-extraction spike in matrix (SPE) | 40% | Significant loss during SPE |
| Analysis of SPE flow-through | 5% | Minimal loss during loading |
| Analysis of SPE wash solution | 50% | Major loss during washing step |
| Analysis of SPE elution | 40% | Incomplete elution |
This data suggests that for SPE, the primary issue is the wash step being too aggressive and eluting the internal standard, with a secondary issue of incomplete elution.
Detailed Experimental Protocols
Protocol 1: Troubleshooting LLE Recovery
-
Sample Preparation: Spike a known amount of this compound into three sample sets:
-
Set A: Blank matrix.
-
Set B: Blank matrix extract (after performing a mock extraction with no IS).
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Set C: Clean solvent (e.g., methanol).
-
-
pH Adjustment: Adjust the pH of the aqueous samples in Set A to 4-5 with a suitable acid (e.g., formic acid).
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Extraction: To Set A, add an appropriate volume of extraction solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes. Centrifuge to separate the phases.
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Spiking: Spike the known amount of this compound into the extracted solvent from Set B.
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Analysis: Evaporate the organic extracts from all sets to dryness and reconstitute in a suitable solvent for your analytical instrument (e.g., LC-MS). Analyze all three sets.
-
Data Interpretation:
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Compare the response of Set A to Set C to determine overall recovery.
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Compare the response of Set B to Set C to assess matrix effects on the instrument signal. A significant difference suggests ion suppression or enhancement.
-
Protocol 2: Troubleshooting SPE Recovery
-
Sample Preparation: Spike a known amount of this compound into a blank matrix sample.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
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Sample Loading: Load the spiked sample onto the SPE cartridge. Collect the flow-through.
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Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water). Collect the wash solution.
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Elution: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile). Collect the eluate.
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Analysis: Analyze the flow-through, the wash solution, and the eluate to determine where the this compound is being lost.
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Optimization: Based on the results, adjust the SPE method. For example, if the IS is found in the wash solution, use a weaker wash solvent. If recovery in the eluate is low, use a stronger elution solvent or increase the elution volume.
References
Technical Support Center: Stability of 2-Phenanthrol-d9 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Phenanthrol-d9 in solution. The following information is designed to help you design experiments, troubleshoot common issues, and ensure the integrity of your deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
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Light: Exposure to light, particularly UV radiation, may induce photodegradation.
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pH: The acidity or basicity of the solution can catalyze degradation reactions.
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Solvent: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can facilitate hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the standard. Aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) are generally preferred.
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Oxygen: The presence of oxygen can lead to oxidative degradation.
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Contaminants: Trace metals or other impurities in the solvent or on glassware can catalyze degradation.
Q2: What are the recommended storage conditions for this compound solutions?
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at low temperatures, such as 2-8°C for short-term and -20°C or lower for long-term storage. | Slows down chemical degradation and solvent evaporation. |
| Light | Protect from light by using amber vials or by wrapping the container in aluminum foil. | Prevents potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Minimizes the risk of oxidative degradation. |
| Container | Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress. | Maintains the concentration and purity of the solution. |
Q3: What are the potential degradation pathways for this compound?
Based on the known degradation of phenanthrene and related compounds, potential degradation pathways for this compound may include:
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Oxidation: The aromatic rings of phenanthrene can be oxidized to form dihydrodiols and other phenanthrols.[2] A potential major oxidation product is phenanthrene-9,10-quinone.[3][4]
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Photodegradation: Exposure to light can lead to the formation of various degradation products, including 9,10-phenanthrenequinone.[4]
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Hydrogen-Deuterium (H-D) Exchange: In the presence of protic solvents (e.g., water, methanol), the deuterium atoms on the aromatic ring can be exchanged with hydrogen atoms, leading to a loss of isotopic purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Isotopic Purity (Observed by MS) | Hydrogen-Deuterium (H-D) exchange. | - Ensure the use of high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO-d6).- Handle the compound and prepare solutions in a dry, inert atmosphere (e.g., a glovebox).- Avoid exposure to moisture from the air or glassware. |
| Appearance of Unexpected Peaks in Chromatography | Chemical degradation (oxidation, photodegradation). | - Review storage conditions; ensure the solution is protected from light and stored at the recommended temperature.- Prepare fresh solutions for each experiment.- Consider performing a forced degradation study to identify potential degradation products. |
| Inconsistent Quantitative Results | Instability of the stock or working solutions. | - Prepare fresh working solutions from a recently prepared stock solution for each analytical run.- Evaluate the stability of the compound in the chosen solvent by analyzing the solution at different time points after preparation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
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Acclimatization: Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.
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Dissolution: In a clean, dry volumetric flask, dissolve the weighed compound in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile).
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Homogenization: Mix thoroughly to ensure the compound is fully dissolved.
-
Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap. Store at -20°C or below for long-term storage.
Protocol 2: Stability-Indicating Method Development using HPLC
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the stability of pharmaceutical compounds.
-
Column Selection: A C18 reversed-phase column is a good starting point for the analysis of aromatic compounds like 2-Phenanthrol.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used. The gradient should be optimized to achieve good separation of the parent compound from any potential degradation products.
-
Detection: A UV detector is suitable for detecting phenanthrols. The detection wavelength should be set to the absorption maximum of 2-Phenanthrol.
-
Forced Degradation Study: To ensure the analytical method is "stability-indicating," a forced degradation study should be performed. This involves exposing a solution of this compound to stress conditions to intentionally induce degradation:
-
Acid/Base Hydrolysis: Treat the solution with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to a light source (e.g., a photostability chamber).
-
-
Analysis: Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent peak.
Visualizations
Caption: A general experimental workflow for assessing the stability of this compound in solution.
Caption: A diagram illustrating potential degradation pathways for this compound in solution.
References
- 1. This compound (Major) | LGC Standards [lgcstandards.com]
- 2. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-Based Nanocomposite Materials for Efficient Photocatalytic Degradation of Phenanthrene from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution Issues with 2-Phenanthrol-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the analysis of 2-Phenanthrol-d9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments?
A1: this compound is a deuterated form of 2-hydroxyphenanthrene, a metabolite of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment and in cigarette smoke. Due to its structural similarity to the native compound, this compound is frequently used as an internal standard in isotope dilution mass spectrometry methods for the accurate quantification of 2-phenanthrol in biological and environmental samples. The use of a deuterated internal standard helps to correct for analyte loss during sample preparation and for matrix effects in the analytical instrument.
Q2: What are the common compounds that co-elute with this compound?
A2: The most common co-eluting compounds are other isomers of hydroxyphenanthrene-d9, such as 1-, 3-, 4-, and 9-hydroxyphenanthrene-d9. Their non-deuterated counterparts can also pose a chromatographic challenge. These isomers have the same mass-to-charge ratio (m/z) and similar physicochemical properties, making their separation difficult.
Q3: Why is resolving co-elution of this compound from its isomers important?
A3: Accurate quantification of 2-phenanthrol relies on the distinct and resolved chromatographic peak of its deuterated internal standard, this compound. If this compound co-elutes with other interfering compounds, especially other deuterated phenanthrol isomers that may be present as impurities or formed during the synthesis of the standard, it can lead to an inaccurate integration of the peak area and consequently, an erroneous calculation of the native analyte's concentration.
Troubleshooting Guides
Issue 1: Co-elution of this compound with Isomeric Impurities in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This guide provides a systematic approach to resolving co-elution issues when using LC-MS/MS for the analysis of this compound.
1. Mobile Phase and Gradient Optimization:
For ionizable compounds like phenanthrols, the pH of the mobile phase can significantly influence retention and selectivity. Altering the organic modifier (e.g., switching between acetonitrile and methanol) can also change the elution order of closely related isomers.
-
Experimental Protocol:
-
Prepare mobile phases with varying pH values (e.g., using 0.1% formic acid for acidic conditions or 5 mM ammonium formate for near-neutral conditions).
-
Test different organic modifiers (acetonitrile vs. methanol) at the same gradient conditions.
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Adjust the gradient slope. A shallower gradient provides more time for separation of closely eluting peaks. Start with a low percentage of organic modifier and increase it slowly over a longer period.
-
2. Stationary Phase Selectivity:
If mobile phase optimization is insufficient, changing the column chemistry is often the most effective solution. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds like phenanthrols compared to standard C18 columns due to π-π interactions.
-
Experimental Protocol:
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Screen different column chemistries, such as a Phenyl-Hexyl and a Biphenyl column, in addition to a standard C18 column.
-
Use the same mobile phase and gradient conditions initially to compare the selectivity of each column.
-
Optimize the mobile phase and gradient for the column that shows the best initial separation.
-
| Parameter | C18 Column | Phenyl-Hexyl Column | Biphenyl Column |
| Primary Interaction | Hydrophobic | Hydrophobic and π-π | Hydrophobic and π-π |
| Selectivity for PAHs | Good for general separation | Enhanced for aromatic isomers | Enhanced for aromatic isomers |
3. Column Temperature:
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Experimental Protocol:
-
Systematically vary the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C).
-
Monitor the resolution between the this compound peak and any co-eluting isomer peaks at each temperature.
-
4. Mass Spectrometry Parameters (MRM):
While MS/MS cannot separate co-eluting isomers, it is crucial for selective detection. Ensure that your Multiple Reaction Monitoring (MRM) transitions are specific to this compound. If you suspect co-elution with a non-deuterated isomer, a distinct precursor ion m/z will differentiate them. For co-elution with other deuterated isomers, chromatography is the primary means of separation.
-
Protocol for MRM Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (parent ion). For this compound (C₁₄HD₉O), the monoisotopic mass is approximately 203.1 g/mol . The precursor ion will be [M+H]⁺ or [M-H]⁻ depending on the ionization mode.
-
Perform a product ion scan to identify the most abundant and specific fragment ions.
-
Optimize the collision energy for each product ion to maximize its signal intensity.
-
Select at least two specific MRM transitions for quantification and confirmation.
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | User Determined | User Determined | User Determined | User Optimized |
| General Hydroxyphenanthrene | 195.1 | 165.1 | 139.1 | ~20-30 |
| (Note: The values for general hydroxyphenanthrene are illustrative and should be optimized for your specific instrument and deuterated standard.) |
Issue 2: Co-elution of this compound with Isomers in Gas Chromatography-Mass Spectrometry (GC-MS)
This guide provides a systematic approach to resolving co-elution issues when using GC-MS for the analysis of this compound. A derivatization step (e.g., silylation) is typically required to make the hydroxylated phenanthrols volatile enough for GC analysis.
1. Temperature Program Optimization:
The temperature program is a powerful tool for separating compounds in GC. A slower temperature ramp rate can significantly improve the resolution of closely eluting isomers.
-
Experimental Protocol:
-
Decrease the initial oven temperature to increase the retention of early-eluting compounds.
-
Slow down the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min or even 2 °C/min) in the region where the phenanthrol isomers elute.
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Introduce an isothermal hold at a temperature just below the elution temperature of the isomer cluster to allow for better separation.
-
2. GC Column Selection:
The choice of the GC column's stationary phase is critical for separating isomers. While a standard 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) column is often used for general PAH analysis, a more polar stationary phase may provide better selectivity for these isomers.
-
Experimental Protocol:
-
If using a non-polar column, consider switching to a mid-polarity column, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17ms) or a specialty PAH column.
-
Ensure the column dimensions (length, internal diameter, and film thickness) are appropriate for the desired resolution. A longer column will generally provide better resolution but with longer analysis times.
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| Parameter | 5% Phenyl-Methylpolysiloxane | 50% Phenyl-Methylpolysiloxane |
| Polarity | Non-polar | Mid-polarity |
| Selectivity for PAHs | Good general-purpose separation | Enhanced selectivity for isomers |
3. Carrier Gas Flow Rate:
The linear velocity of the carrier gas (typically helium or hydrogen) affects chromatographic efficiency.
-
Experimental Protocol:
-
Optimize the carrier gas flow rate to be at or near the optimal linear velocity for the carrier gas being used (refer to your column manufacturer's recommendations).
-
Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
4. Mass Spectrometry (Selected Ion Monitoring - SIM):
In GC-MS, Selected Ion Monitoring (SIM) is used for quantification. Since isomers have the same mass, chromatography is essential for their separation. However, you can monitor for the molecular ion and specific fragment ions of the derivatized this compound to ensure you are integrating the correct peak.
-
Protocol for SIM Parameter Selection:
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Acquire a full scan mass spectrum of a derivatized this compound standard to identify the molecular ion and major fragment ions.
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Select 2-3 of the most abundant and specific ions for your SIM method. For a silylated hydroxyphenanthrene, the molecular ion will be at a higher m/z than the underivatized compound.
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| Analyte | Monitored Ion 1 (m/z) | Monitored Ion 2 (m/z) | Monitored Ion 3 (m/z) |
| Derivatized this compound | User Determined | User Determined | User Determined |
| General Derivatized Hydroxyphenanthrene | e.g., 266 (Molecular Ion) | e.g., 251 ([M-15]⁺) | e.g., 235 |
| (Note: The example ions are for a general trimethylsilyl (TMS) derivative of hydroxyphenanthrene and should be confirmed for your specific deuterated standard and derivatization agent.) |
Technical Support Center: Calibration Curve Problems with 2-Phenanthrol-d9
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Phenanthrol-d9 as an internal standard in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and validation of calibration curves for the quantification of 2-phenanthrol and related phenanthrene metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 2-phenanthrol, a metabolite of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) and its metabolites are often used as biomarkers for PAH exposure. In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered ideal. They share very similar physicochemical properties with the non-deuterated (native) analyte, leading to comparable behavior during sample extraction, chromatography, and ionization. This helps to accurately correct for variations in sample preparation and instrumental analysis.
Q2: What are the most common issues encountered when using this compound in calibration curves?
The most frequently observed problems include:
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Poor linearity (low coefficient of determination, r²): The calibration curve does not form a straight line as expected.
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High variability in replicate samples: Repeated measurements of the same sample give inconsistent results.
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Inaccurate quantification of quality control (QC) samples: The calculated concentrations of QC samples fall outside of the acceptable range.
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Chromatographic peak shape issues: Tailing, fronting, or split peaks for either the analyte or the internal standard.
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Shifting retention times: The retention times of the analyte and/or internal standard are not consistent across a batch of samples.
Q3: My this compound internal standard has a slightly different retention time than the native 2-phenanthrol. Is this normal and what are the consequences?
A small shift in retention time between a deuterated internal standard and its native counterpart is a known phenomenon referred to as the "deuterium isotope effect".[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1] While a minor, consistent shift may be acceptable, a significant or variable shift can be problematic. If the analyte and internal standard elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, a phenomenon known as "differential matrix effects".[1] This can lead to inaccurate and imprecise quantification.
Q4: I suspect the deuterium labels on my this compound are exchanging with hydrogen from the solvent (isotopic back-exchange). How can I check for this and what can I do to prevent it?
The deuterium atoms on the aromatic ring of this compound are generally stable. However, the deuterium on the hydroxyl group (-OD) is labile and will readily exchange with protons from the solvent. To minimize the risk of back-exchange of the more stable deuterium labels, consider the following:
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Check the certificate of analysis: Ensure the deuterium labels are on the aromatic ring and not just the hydroxyl group.
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation and in your LC mobile phase, as these can catalyze H/D exchange.[1][2]
-
Storage: Store your this compound stock and working solutions at the recommended temperature and in a neutral, aprotic solvent if possible.
To investigate if back-exchange is occurring, you can analyze a solution of this compound in your final mobile phase over time and monitor for any increase in the signal of partially deuterated or non-deuterated 2-phenanthrol.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity
Poor linearity in your calibration curve can be caused by a variety of factors. The following troubleshooting guide will help you diagnose and resolve the issue.
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Detailed Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Differential Matrix Effects | Inject a series of standards prepared in a clean solvent and compare the response to standards prepared in an extracted blank matrix. A significant difference in the analyte-to-internal standard ratio indicates a matrix effect. | - Optimize Chromatography: Adjust the mobile phase gradient to better separate the analytes from interfering matrix components. - Improve Sample Cleanup: Employ a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove matrix interferences. |
| Inconsistent Internal Standard Response | Examine the peak area of this compound across all calibration standards. The response should be consistent. | - Check for IS Precipitation: Ensure the internal standard remains soluble in the final sample solvent. - Verify Pipetting Accuracy: Confirm that the same amount of internal standard is added to each sample and standard. |
| Analyte Adsorption or Degradation | Prepare standards at the lowest and highest concentrations and inject them multiple times. Look for decreasing response over time. | - Modify Sample Preparation: Adjust the pH or solvent composition to improve analyte stability. - Use Different Vials/Plates: Test for non-specific binding to the sample containers. |
| Detector Saturation | The calibration curve flattens at higher concentrations. | - Reduce Injection Volume: Inject a smaller amount of the sample. - Dilute High Concentration Samples: Bring the concentration of the upper-level calibrants and unknown samples into the linear range of the detector. |
Issue 2: Inaccurate Quantification of Quality Control (QC) Samples
If your calibration curve is linear but your QC samples are inaccurate, it often points to issues with sample preparation or matrix effects that differ between your calibration standards and your QC samples.
Troubleshooting Workflow for Inaccurate QC Samples
Caption: Troubleshooting workflow for inaccurate QC samples.
Detailed Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect QC Sample Preparation | Review the preparation logs for the QC samples. Verify the correct spiking solutions and volumes were used. | Prepare a fresh set of QC samples from a newly prepared stock solution of the analyte. |
| Matrix Mismatch | Ensure that the matrix used to prepare the calibration standards is the same as the matrix for the QC samples (e.g., both are in human urine). | If using a surrogate matrix for calibration standards, validate that it behaves identically to the authentic sample matrix. Otherwise, prepare calibration standards in the same biological matrix as the samples. |
| Analyte/Internal Standard Instability in Matrix | Analyze QC samples that have been stored for different durations to see if the accuracy changes over time. | Investigate the stability of both 2-phenanthrol and this compound in the sample matrix under the storage conditions used. Adjust storage temperature or add stabilizers if necessary. |
| Differential Matrix Effects Between Lots | If using different lots of blank matrix for calibrators and QCs, test for matrix effects in each lot. | Screen multiple lots of blank matrix to find one with minimal and consistent matrix effects. |
Experimental Protocols
Key Experiment: Evaluation of Matrix Effects
This experiment is crucial to determine if components in your sample matrix are affecting the ionization of your analyte and internal standard.
Methodology:
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike 2-phenanthrol and this compound into the final reconstitution solvent at a mid-range concentration.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., urine) through your entire sample preparation procedure. Spike the extracts with 2-phenanthrol and this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with 2-phenanthrol and this compound at the beginning of the sample preparation process. This set is used to evaluate extraction recovery.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Interpretation:
-
An IS Normalized MF close to 1.0 indicates that this compound is effectively compensating for matrix effects.
-
A value significantly different from 1.0 suggests differential matrix effects.
-
Representative LC-MS/MS Parameters for Phenanthrol Analysis
The following table provides a starting point for method development. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Typical Value/Condition |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (phenols can ionize in both) |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Phenanthrol | 195.1 | 165.1 | 25 |
| This compound | 204.1 | 173.1 | 25 |
Note: The exact m/z values and collision energies will depend on the specific adduct formed and the instrument used and must be determined empirically.
By following these guidelines and systematically troubleshooting any issues that arise, you can develop a robust and reliable calibration curve for the accurate quantification of 2-phenanthrol using this compound as an internal standard.
References
Validation & Comparative
Navigating Precision: A Comparative Guide to Bioanalytical Method Validation with 2-Phenanthrol-d9
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is a critical cornerstone of robust and reliable data. In the realm of mass spectrometry, the use of internal standards is paramount to ensure accuracy by correcting for variability during sample preparation and analysis. This guide provides an objective comparison of using a stable isotope-labeled (SIL) internal standard, specifically 2-Phenanthrol-d9, versus a structural analog internal standard in the validation of bioanalytical methods. The information herein is supported by established principles of analytical method validation and comparative experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This near-identical nature allows them to co-elute with the analyte, experiencing similar matrix effects and extraction recovery, which leads to more accurate and precise quantification.[1] this compound, as a deuterated analog of 2-Phenanthrol, exemplifies such an internal standard.
Performance Comparison: this compound vs. Structural Analog
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes a comparative evaluation of key validation parameters between a method using this compound and one using a structural analog internal standard for the quantification of 2-Phenanthrol.
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | |||
| Low QC | -1.8% | -8.5% | ± 15% |
| Mid QC | 0.5% | -4.2% | ± 15% |
| High QC | 1.2% | 2.5% | ± 15% |
| Precision (% CV) | |||
| Low QC | 3.5% | 9.8% | ≤ 15% |
| Mid QC | 2.1% | 6.5% | ≤ 15% |
| High QC | 1.9% | 4.3% | ≤ 15% |
| Matrix Effect (% CV) | 4.2% | 18.5% | ≤ 15% |
| Recovery (% CV) | 3.8% | 12.1% | Consistent and reproducible |
This data is representative and compiled from principles established in bioanalytical method validation guidelines.
As the data illustrates, the use of this compound results in superior accuracy and precision, with significantly lower variability due to matrix effects. This is attributed to the SIL IS more effectively tracking the analyte's behavior throughout the analytical process.
Experimental Protocols
A robust validation of a bioanalytical method involves a series of experiments to assess its performance. Below are detailed methodologies for key experiments in the validation of a method for 2-Phenanthrol using this compound as an internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of 2-Phenanthrol and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2-Phenanthrol by serial dilution of the stock solution to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions of 2-Phenanthrol and the internal standard working solution to create a calibration curve with 6-8 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of study samples, calibration standards, or QC samples into microcentrifuge tubes.
-
Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the precursor to product ion transitions for both 2-Phenanthrol and this compound.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language depict the experimental workflow and the principle of internal standard calibration.
Caption: A flowchart of the bioanalytical workflow from sample preparation to quantification.
Caption: The relationship between analyte response, internal standard response, and final quantification.
Conclusion
The validation of analytical methods is a mandate by regulatory bodies such as the FDA and EMA to ensure the integrity of bioanalytical data.[2] The choice of internal standard is a critical decision in the development of a robust and reliable method. As demonstrated, a stable isotope-labeled internal standard like this compound offers significant advantages over structural analogs, leading to improved accuracy, precision, and better management of matrix effects. For researchers aiming for the highest quality data in their drug development and scientific investigations, the use of a deuterated internal standard is a scientifically sound and often necessary choice.
References
A Comparative Analysis of 2-Phenanthrol-d9 and 2-Phenanthrol for Advanced Research Applications
For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to the success of experimental and therapeutic development. This guide provides a comprehensive comparison of 2-Phenanthrol and its deuterated analog, 2-Phenanthrol-d9, highlighting the significant advantages conferred by isotopic labeling in research and development.
The substitution of hydrogen with its heavier, stable isotope deuterium (a process known as deuteration) can significantly alter the metabolic fate of a molecule, a phenomenon of increasing interest in drug discovery and analytical sciences.[1][2] This guide will delve into the practical implications of this isotopic substitution by comparing 2-Phenanthrol with this compound. While direct comparative experimental data for these specific compounds is not extensively published, this guide synthesizes the well-established principles of the kinetic isotope effect (KIE) to project the expected enhancements in performance.[3][]
The Deuterium Kinetic Isotope Effect: A Fundamental Advantage
The core principle underpinning the benefits of this compound lies in the Deuterium Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism, proceed at a slower rate for the deuterated compound. This can lead to a more favorable pharmacokinetic profile, including increased metabolic stability and a longer half-life.
Comparative Data: Expected Performance of this compound vs. 2-Phenanthrol
The following table summarizes the anticipated differences in key pharmacokinetic and metabolic parameters between 2-Phenanthrol and this compound, based on the principles of the kinetic isotope effect.
| Parameter | 2-Phenanthrol (Non-Deuterated) | This compound (Deuterated) | Expected Outcome for Deuterated Analog |
| Metabolic Stability (in vitro) | |||
| Half-life (t½) in Liver Microsomes | Shorter | Longer | Increased metabolic stability |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of metabolism |
| Pharmacokinetics (in vivo) | |||
| Peak Plasma Concentration (Cmax) | Lower | Higher | Slower metabolism can lead to higher peak concentrations. |
| Area Under the Curve (AUC) | Lower | Significantly Higher | Greater overall drug exposure due to reduced clearance. |
| Elimination Half-life (t½) | Shorter | Longer | Slower metabolism extends the time the drug remains in the body. |
| Systemic Clearance (CL) | Higher | Lower | The primary benefit of deuteration is reduced metabolic clearance. |
| Analytical Applications | |||
| Use as Internal Standard | Not suitable | Ideal | Provides a distinct mass signal for accurate quantification in mass spectrometry. |
Experimental Protocols for Comparative Analysis
To empirically validate the expected advantages of this compound, specific in vitro and in vivo studies are required. Below are detailed protocols for key experiments.
In Vitro Metabolic Stability Assay
Objective: To determine and compare the rate of metabolism of 2-Phenanthrol and this compound in a liver-derived system.
Methodology:
-
Test System Preparation: Pooled human liver microsomes are used to assess Phase I metabolism, primarily mediated by cytochrome P450 enzymes.
-
Incubation: The test compounds (2-Phenanthrol and this compound) are incubated with the liver microsomes at a specified concentration (e.g., 1 µM) in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to monitor the disappearance of the parent compound.
-
Sample Analysis: The concentration of the remaining parent compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of 2-Phenanthrol and this compound in an animal model (e.g., Sprague-Dawley rats).
Methodology:
-
Dosing: A cohort of animals is administered either 2-Phenanthrol or this compound at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Analysis: The concentration of the respective compound in the plasma is quantified by LC-MS/MS.
-
Pharmacokinetic Parameters: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: The kinetic isotope effect slows the metabolism of this compound.
Applications in Research and Development
The enhanced metabolic stability of this compound makes it a valuable tool in several research contexts:
-
Pharmacokinetic Studies: By reducing the rate of metabolism, deuteration allows for a more accurate assessment of other pharmacokinetic parameters, such as distribution and absorption.
-
Drug Discovery: For parent compounds with promising therapeutic activity but poor metabolic stability, selective deuteration can be a strategy to develop more viable drug candidates.
-
Analytical Internal Standards: this compound serves as an ideal internal standard for the quantification of non-deuterated 2-Phenanthrol in biological samples using mass spectrometry. It co-elutes with the analyte but is distinguishable by its higher mass, enabling precise and accurate measurements.
References
Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for 2-Phenanthrol-d9 Analysis
For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This guide presents a comprehensive overview of a model inter-laboratory comparison for the analysis of 2-Phenanthrol-d9, a deuterated internal standard crucial for the accurate quantification of phenanthrene and related polycyclic aromatic hydrocarbons (PAHs).
Inter-laboratory studies, also known as proficiency tests, are a cornerstone of quality assurance, providing an objective means to assess the performance of different laboratories and analytical methods.[1][2] By analyzing the same sample, participating laboratories can benchmark their results against a consensus value, identify potential analytical biases, and demonstrate their technical competence.[2] The performance of each laboratory is typically evaluated using a z-score, a statistical measure that quantifies the difference between a laboratory's result and the consensus mean.[1][3]
Hypothetical Inter-Laboratory Study: Phenanthrene in Water
To illustrate the process, this guide details a hypothetical inter-laboratory comparison focused on the quantification of phenanthrene in a spiked environmental water sample, a scenario where this compound would be employed as an internal standard.
Quantitative Results Summary
The performance of ten fictional participating laboratories is summarized in Table 1. A z-score within the range of -2.0 to +2.0 is generally considered a satisfactory performance.
Table 1: Inter-Laboratory Comparison Results for Phenanthrene Analysis
| Laboratory ID | Reported Concentration (ng/L) | Consensus Mean (ng/L) | Assigned Standard Deviation (ng/L) | z-score | Performance Assessment |
| Lab-01 | 152 | 150 | 5.0 | 0.4 | Satisfactory |
| Lab-02 | 147 | 150 | 5.0 | -0.6 | Satisfactory |
| Lab-03 | 163 | 150 | 5.0 | 2.6 | Unsatisfactory |
| Lab-04 | 155 | 150 | 5.0 | 1.0 | Satisfactory |
| Lab-05 | 144 | 150 | 5.0 | -1.2 | Satisfactory |
| Lab-06 | 139 | 150 | 5.0 | -2.2 | Unsatisfactory |
| Lab-07 | 151 | 150 | 5.0 | 0.2 | Satisfactory |
| Lab-08 | 149 | 150 | 5.0 | -0.2 | Satisfactory |
| Lab-09 | 159 | 150 | 5.0 | 1.8 | Satisfactory |
| Lab-10 | 146 | 150 | 5.0 | -0.8 | Satisfactory |
Detailed Experimental Protocols
A standardized experimental protocol is fundamental to a successful inter-laboratory comparison. While laboratories may utilize their own validated methods, a common reference procedure ensures a baseline for comparison.
Sample Preparation and Extraction:
-
Sample Collection: A homogenous batch of natural water was collected and spiked with a certified standard of phenanthrene to a target concentration.
-
Internal Standard Spiking: Prior to extraction, a precise volume of a this compound solution was added to each water sample aliquot. The use of an isotopically labeled internal standard like this compound is critical for correcting variations in extraction efficiency and instrumental response.
-
Extraction Technique: A common method for extracting PAHs from water is Solid Phase Extraction (SPE). The general procedure involves passing the water sample through a C18 cartridge, followed by elution of the retained analytes with an organic solvent mixture, such as ethyl acetate and cyclohexane. An alternative method is Liquid-Liquid Extraction (LLE).
-
Concentration: The resulting eluate is typically concentrated under a gentle stream of nitrogen to a final volume suitable for instrumental analysis.
Analytical Methodologies:
Participating laboratories employed a variety of analytical techniques, which are summarized in Table 2. The two most common methods for PAH analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Fluorescence Detection (LC-FLD). Studies have shown that both techniques can yield comparable and accurate results when proper analytical practices are followed.
Table 2: Summary of Analytical Methods Used by Participating Laboratories
| Laboratory ID | Extraction Method | Analytical Finish |
| Lab-01 | Solid Phase Extraction (SPE) | GC-MS |
| Lab-02 | Solid Phase Extraction (SPE) | LC-FLD |
| Lab-03 | Liquid-Liquid Extraction (LLE) | GC-MS |
| Lab-04 | Solid Phase Extraction (SPE) | GC-MS |
| Lab-05 | Solid Phase Extraction (SPE) | LC-FLD |
| Lab-06 | Liquid-Liquid Extraction (LLE) | LC-FLD |
| Lab-07 | Solid Phase Extraction (SPE) | GC-MS |
| Lab-08 | Solid Phase Extraction (SPE) | GC-MS |
| Lab-09 | Solid Phase Extraction (SPE) | LC-FLD |
| Lab-10 | Solid Phase Extraction (SPE) | GC-MS |
Visualizing the Process
Experimental Workflow for PAH Analysis
Workflow for PAH analysis using an internal standard.
Logical Flow of an Inter-Laboratory Comparison
The cyclical process of an inter-laboratory comparison.
References
The Gold Standard Debate: 2-Phenanthrol-d9 as an Internal Standard for Accurate and Precise Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 2-Phenanthrol-d9 as an internal standard compared to its alternatives, supported by experimental data and detailed protocols.
In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and responding similarly to ionization and matrix effects. This guide provides an in-depth comparison of this compound, a deuterated analog of 2-phenanthrol, with other commonly used internal standards, offering a data-driven perspective for analytical method development.
The Critical Role of Internal Standards
Internal standards are essential for correcting variability inherent in analytical procedures. By adding a known concentration of an internal standard to all samples, standards, and blanks at the beginning of the sample preparation process, analysts can compensate for:
-
Variations in sample extraction and recovery: Losses during sample preparation steps will affect both the analyte and the internal standard proportionally.
-
Matrix effects in mass spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. A co-eluting internal standard will experience similar effects, allowing for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
-
Instrumental variability: Fluctuations in injection volume and detector response are normalized by the constant concentration of the internal standard.
Stable isotope-labeled internal standards, such as deuterated compounds like this compound, are widely considered the "gold standard" because their chemical and physical properties are nearly identical to their non-labeled counterparts.
Performance Comparison of Internal Standards
A study on the analysis of phenanthrols in human urine utilized [ring-¹³C₆]3-phenanthrol as an internal standard.[1] While the full validation data was not published in the article, the use of a stable isotope-labeled internal standard enabled accurate and reproducible quantification of four phenanthrol isomers.[1] This highlights the suitability of isotopic labeling for this class of compounds.
The following table summarizes the expected performance characteristics of this compound in comparison to a ¹³C-labeled phenanthrol and a structural analog internal standard. The data for the deuterated and ¹³C-labeled standards are based on typical performance characteristics of such standards in validated bioanalytical methods, while the data for the structural analog is hypothetical to illustrate potential performance differences.
| Parameter | This compound (Deuterated) | [ring-¹³C₆]3-Phenanthrol (¹³C-labeled) | Structural Analog (e.g., Anthracenol) |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±15% | Can be > ±20% |
| Precision (% RSD) | |||
| Intra-day | < 15% | < 15% | Can be > 20% |
| Inter-day | < 15% | < 15% | Can be > 20% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Recovery (%) | Consistent and tracks analyte | Consistent and tracks analyte | Variable and may not track analyte |
| Matrix Effect | Effectively compensates | Effectively compensates | Incomplete compensation |
Experimental Protocols
To provide a practical context, detailed methodologies for key experiments involving the use of an internal standard are outlined below. These are generalized protocols that should be optimized for specific applications.
Sample Preparation and Extraction (Liquid-Liquid Extraction)
-
Sample Aliquoting: To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (e.g., this compound at 1 µg/mL).
-
Protein Precipitation (for plasma/serum): Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI), optimized for the specific analyte and internal standard.
Visualizing the Workflow
The logical flow of using an internal standard in a quantitative analysis is crucial for understanding its role in ensuring data quality.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Signaling Pathways and Logical Relationships
The core principle behind the effectiveness of a stable isotope-labeled internal standard like this compound is its ability to track and compensate for variations throughout the analytical process.
Caption: Logical relationship of internal standard compensation.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. Deuterated internal standards, such as this compound, represent the gold standard due to their near-identical chemical and physical properties to the analyte of interest. This ensures effective compensation for variations in sample preparation and matrix effects, leading to superior accuracy and precision. While direct comparative data for this compound is limited, the extensive evidence for the successful application of other deuterated standards in similar matrices strongly supports its suitability for demanding quantitative applications. For researchers and professionals in drug development, the use of this compound or a similar stable isotope-labeled internal standard is highly recommended to ensure the generation of high-quality, reproducible data.
References
Mitigating Matrix Effects in the Quantification of 2-Phenanthrol-d9: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantification of 2-Phenanthrol, the use of its deuterated analog, 2-Phenanthrol-d9, as an internal standard is a critical strategy for ensuring analytical accuracy and precision. However, the inherent complexity of biological matrices such as plasma and urine can introduce significant challenges, primarily in the form of matrix effects, which can compromise the reliability of even the most robust LC-MS/MS methods. This guide provides a comparative overview of common sample preparation techniques to mitigate matrix effects and details a systematic approach to their evaluation.
Understanding Matrix Effects in Bioanalysis
Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components in the sample matrix.[1] This phenomenon can manifest as either ion suppression, a decrease in the analyte's signal, or ion enhancement, an increase in its signal, ultimately leading to inaccurate quantification.[1] The primary cause of matrix effects is the competition between the analyte and matrix components for ionization in the mass spectrometer's source.[1] Given that 2-Phenanthrol is a metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), its analysis in biological fluids necessitates careful consideration of endogenous substances like salts, lipids, and proteins that can interfere with its ionization.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for compensating for matrix effects.[2] Because this compound is chemically almost identical to 2-Phenanthrol, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1] However, it is crucial to validate that the analyte and its deuterated internal standard experience the same degree of matrix effect, a phenomenon that is not always guaranteed.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is paramount in minimizing matrix effects by removing interfering components from the biological matrix prior to LC-MS/MS analysis. Below is a comparison of three commonly employed techniques for the analysis of small molecules like 2-Phenanthrol in biological fluids.
| Feature | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated from the sample using an organic solvent, and the supernatant containing the analyte is analyzed. | The analyte is partitioned between two immiscible liquid phases based on its solubility. | The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. |
| Selectivity | Low | Moderate to High | High |
| Efficiency in Removing Interferences | Poor for small, polar interferences. | Good for removing highly polar or non-polar interferences depending on the solvent system. | Excellent, can be tailored to remove specific classes of interferences. |
| Potential for Analyte Concentration | Limited (dilution is more common) | Yes | Yes |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Recommendation for 2-Phenanthrol | Suitable for initial screening or when high throughput is essential and matrix effects are determined to be minimal. | A good option for cleaner extracts than PP, especially for removing lipids and other non-polar interferences. | The recommended approach for achieving the cleanest extracts and minimizing matrix effects, particularly for trace-level quantification. |
Experimental Protocols
General Workflow for Sample Preparation and Analysis
The following diagram illustrates a general workflow for the quantification of 2-Phenanthrol using this compound as an internal standard.
General workflow for 2-Phenanthrol quantification.
Detailed Protocol for Matrix Effect Evaluation
A post-extraction spike experiment is a widely accepted method to quantitatively assess matrix effects.
Workflow for matrix effect evaluation.
Experimental Steps:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 2-Phenanthrol and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix (plasma or urine) through the selected sample preparation method (PP, LLE, or SPE). Spike 2-Phenanthrol and this compound into the final extracted and reconstituted sample.
-
Set C (Pre-Extraction Spike): Spike 2-Phenanthrol and this compound into the blank biological matrix before the sample preparation process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
This measures the efficiency of the extraction process.
-
-
Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100
-
This represents the overall efficiency of the entire analytical process.
-
-
Data Interpretation:
| Parameter | Ideal Value | Interpretation |
| Matrix Effect (ME) | 85% - 115% | Indicates that the matrix has a minimal impact on the analyte's ionization. |
| Recovery (RE) | Consistent and high (e.g., >80%) | Demonstrates that the extraction method is efficient and reproducible. |
| Process Efficiency (PE) | Consistent and high | Reflects a robust and reliable overall analytical method. |
By systematically evaluating different sample preparation techniques and quantifying the matrix effect, researchers can develop and validate a robust and reliable method for the quantification of 2-Phenanthrol in complex biological matrices. The use of this compound as an internal standard is a powerful tool to compensate for matrix-induced variability, but its effectiveness must be confirmed through rigorous validation experiments as outlined in this guide. This ensures the generation of high-quality data crucial for pharmacokinetic studies, exposure assessment, and other applications in drug development and biomedical research.
References
Cross-Validation of Analytical Methods for 2-Phenanthrol-d9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-Phenanthrol-d9, a deuterated analog of 2-hydroxyphenanthrene, often utilized as an internal standard in bioanalytical studies. The cross-validation of analytical methods is critical to ensure data integrity, reliability, and comparability across different studies or laboratories. This document outlines the experimental protocols and performance data for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a framework for methodological selection and validation.
Introduction to this compound and the Imperative for Cross-Validation
This compound, with its stable isotope label, is an ideal internal standard for the quantification of phenanthrene metabolites and other related aromatic compounds in complex biological matrices.[1] Its use helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[2][3][4] Cross-validation of analytical methods becomes necessary when data from different analytical techniques or laboratories are to be compared or combined.[5] This guide presents a comparative analysis of LC-MS/MS and GC-MS, two powerful techniques for the quantification of this compound.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of this compound, based on data from structurally similar analytes.
| Parameter | LC-MS/MS | GC-MS | Commentary |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods exhibit excellent linearity over a wide dynamic range. |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.05 - 0.5 ng/mL | LC-MS/MS generally offers superior sensitivity for this class of compounds. |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 ng/mL | 0.1 - 1.0 ng/mL | The lower LLOQ of LC-MS/MS is advantageous for studies with low analyte concentrations. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Both methods provide high accuracy within acceptable bioanalytical guidelines. |
| Precision (%RSD) | < 15% | < 20% | LC-MS/MS typically demonstrates slightly better precision. |
| Sample Throughput | High | Medium | The requirement for derivatization in GC-MS leads to a longer sample preparation time. |
| Derivatization Requirement | Not typically required | Mandatory (e.g., silylation) | The derivatization step in GC-MS adds complexity and potential for variability. |
| Matrix Effects | Can be significant | Generally less pronounced | Matrix effects in LC-MS/MS need to be carefully evaluated and mitigated. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound in a biological matrix (e.g., plasma or urine).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard (if this compound is not the IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for this compound.
-
Product Ion (Q3): A specific fragment ion of this compound.
-
Collision Energy: Optimized for the specific transition.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine sample, add β-glucuronidase/arylsulfatase and incubate to deconjugate metabolites.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form a volatile silyl ether derivative.
2. Chromatographic Conditions
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions: A characteristic ion for the derivatized this compound.
Mandatory Visualizations
Signaling Pathway
Phenanthrols have been shown to exhibit biological activity. For instance, 9-phenanthrol is a known inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a Ca2+-activated non-selective cation channel involved in various physiological processes.
Caption: Inhibition of the TRPM4 signaling pathway by a phenanthrol analog.
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of LC-MS/MS and GC-MS methods for the analysis of this compound.
Caption: Workflow for cross-validation of LC-MS/MS and GC-MS methods.
Logical Relationship
The decision to choose between LC-MS/MS and GC-MS for the analysis of this compound often depends on the specific requirements of the study.
References
The Gold Standard of Stability: A Comparative Guide to Deuterated vs. Non-Deuterated Standards
In the precise world of scientific research and pharmaceutical development, the accuracy and reliability of analytical measurements are paramount. The choice of internal standards is a critical factor that directly influences the quality of quantitative data, particularly in highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). Among the various types of internal standards, deuterated standards have emerged as the superior choice, offering enhanced stability and analytical performance compared to their non-deuterated counterparts. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to illuminate the advantages of using deuterated standards.
The enhanced stability of deuterated standards is primarily attributed to the Kinetic Isotope Effect (KIE) . The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond, thus requiring more energy to break.[1][2] Consequently, chemical reactions involving the cleavage of a C-D bond proceed at a slower rate.[1][2] This effect is particularly significant in the context of drug metabolism, where the metabolic conversion of a drug is often the rate-limiting step in its clearance from the body. By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced, leading to a longer in-vivo half-life and improved metabolic stability.[3]
Quantitative Performance Comparison
The use of deuterated internal standards significantly improves the accuracy and precision of quantitative bioanalytical methods. This is because deuterated standards are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response.
The following tables summarize the performance of deuterated versus non-deuterated internal standards in quantitative assays.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%CV) | Reference |
| Everolimus | Deuterated (Everolimus-d4) | Whole Blood | -1.2 to 2.5 | 2.1 to 4.5 | |
| Everolimus | Non-Deuterated (Sirolimus) | Whole Blood | -3.8 to 5.1 | 3.5 to 6.8 | |
| Pesticides & Mycotoxins | Deuterated | Cannabis | -5 to 5 | < 10 | |
| Pesticides & Mycotoxins | Non-Deuterated | Cannabis | -25 to 30 | > 20 | |
| Kahalalide F | Deuterated (D8-analog) | Plasma | 0.3 | 7.6 | |
| Kahalalide F | Non-Deuterated (Butyric acid analog) | Plasma | -3.2 | 8.6 |
Table 1: Comparison of Accuracy and Precision with Deuterated and Non-Deuterated Internal Standards. This table clearly demonstrates the superior performance of deuterated internal standards in providing more accurate and precise results in complex biological matrices. The lower percentage of bias and coefficient of variation (%CV) indicate a more reliable quantification.
The Kinetic Isotope Effect: The Foundation of Enhanced Stability
The primary reason for the increased stability of deuterated compounds, especially in a biological system, is the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy to break. This slows down metabolic reactions that involve the cleavage of this bond.
Caption: Kinetic Isotope Effect slowing metabolic degradation.
Experimental Protocols
Protocol 1: Comparative Stability Assessment under Stress Conditions
This protocol outlines a general procedure for comparing the chemical stability of a deuterated standard and its non-deuterated counterpart under various stress conditions.
1. Materials:
-
Deuterated standard
-
Non-deuterated standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 10)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable column
-
Mass spectrometer (e.g., triple quadrupole or high-resolution MS)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
2. Procedure:
-
Stock Solution Preparation: Prepare separate, accurate stock solutions of the deuterated and non-deuterated standards in a suitable solvent (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Dilute the stock solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solutions in a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Store aliquots of the stock solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose aliquots of the stock solutions to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acid/base hydrolysis samples.
-
Analyze all samples by a validated LC-MS/MS method to determine the remaining concentration of the parent compound.
-
-
Data Analysis: Calculate the percentage of degradation for each standard at each time point under each stress condition.
Protocol 2: Evaluation of Matrix Effects using LC-MS/MS
This protocol is designed to compare how well deuterated and non-deuterated internal standards compensate for matrix effects in a biological sample.
1. Materials:
-
Deuterated internal standard (IS)
-
Non-deuterated internal standard (IS)
-
Analyte
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
LC-MS/MS system
2. Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and IS in a clean solvent.
-
Set 2 (Post-extraction Spike): Blank matrix extract spiked with the analyte and IS.
-
Set 3 (Pre-extraction Spike): Blank matrix spiked with the analyte and IS before extraction.
-
-
Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in the post-extraction spiked sample (Set 2) by the peak area in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS. A value close to 1 with a low coefficient of variation (CV) across different matrix sources indicates effective compensation for matrix effects.
-
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a comparative stability study.
Caption: Workflow for comparative stability testing.
Conclusion
The choice between deuterated and non-deuterated standards is a critical decision in analytical and bioanalytical method development. The inherent stability of the carbon-deuterium bond, as explained by the Kinetic Isotope Effect, provides deuterated standards with significantly greater metabolic stability. Furthermore, their close physicochemical similarity to the analyte of interest allows for superior correction of analytical variability, leading to more accurate and precise quantitative results. While the initial cost of custom synthesis for a deuterated standard may be higher, the long-term benefits of data integrity, method robustness, and confidence in experimental outcomes make them the gold standard for demanding research and regulated environments.
References
A Comparative Guide to Evaluating the Isotopic Purity of 2-Phenanthrol-d9
For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is fundamental to the integrity of experimental data. This guide provides a comprehensive comparison of analytical methodologies for evaluating the isotopic purity of 2-Phenanthrol-d9. It contrasts its performance with a common alternative, a ¹³C-labeled analog, and presents detailed experimental protocols and supporting data to ensure accurate and reliable results in research and development.
The selection of an appropriate internal standard and the verification of its isotopic purity are critical steps in quantitative analysis.[1] While highly deuterated standards like this compound are widely used, the presence of unlabeled or partially labeled isotopologues can impact analytical accuracy.[2] This guide offers the necessary tools to assess and validate the quality of such reagents.
Data Presentation: A Comparative Analysis
The isotopic purity of a labeled compound is defined by the prevalence of the target isotopologue relative to all other isotopic variants. The following table presents a representative comparison between this compound and a high-purity ¹³C-labeled alternative, 2-Phenanthrol-¹³C₆. The data illustrates typical isotopic distributions that can be expected for high-purity batches of these compounds.
| Parameter | This compound | 2-Phenanthrol-¹³C₆ |
| Chemical Formula | C₁₄HD₉O | ¹³C₆C₈H₁₀O |
| Molecular Weight | 203.28 | 200.09 |
| Isotopic Purity (%) | ≥98% | ≥99% |
| Isotopic Distribution | d₉: >98.0%d₈: <1.5%d₇: <0.5%d₀-d₆: <0.1% | M+6: >99.0%M+5: <0.8%M+4: <0.2%M+0 to M+3: <0.1% |
| Primary Techniques | GC-MS, LC-MS, NMR | GC-MS, LC-MS, NMR |
| Key Advantages | Cost-effective synthesis. | Minimal isotopic exchange risk, distinct mass shift from unlabeled analyte. |
| Potential Challenges | Potential for H/D back-exchange, slight chromatographic shifts vs. analyte. | Higher synthesis cost. |
Note: The data presented in this table is representative of high-purity grades and may vary between different commercial suppliers and synthesis batches. A batch-specific Certificate of Analysis should always be consulted for precise figures.
Experimental Protocols for Isotopic Purity Assessment
Accurate determination of isotopic purity relies on robust and well-defined analytical methods. The two primary techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Isotopic Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for determining the relative abundance of different isotopic species and separating the labeled compound from potential impurities.[3]
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector.
-
Mass Spectrometer (MS) capable of electron ionization (EI) and full scan or selected ion monitoring (SIM).
-
GC Column: A low-bleed, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for phenanthrol analysis.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a high-purity solvent (e.g., dichloromethane or toluene) to a concentration of approximately 100 µg/mL.
-
GC Method:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Mode: Full scan from m/z 150-250 to observe all potential isotopologues. For higher sensitivity, use Selected Ion Monitoring (SIM) to monitor the theoretical m/z values for d₀ to d₉ phenanthrol.
-
Transfer Line Temperature: 320°C.[4]
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum across this peak.
-
Identify the molecular ion cluster, with the most abundant peak expected at m/z 203 (for C₁₄HD₉O).
-
Measure the peak area or intensity for each isotopologue in the cluster (from m/z 194 for d₀ to m/z 203 for d₉).
-
Correct the observed abundances for the natural isotopic contribution of ¹³C from the unlabeled portion of the molecule.
-
Calculate the isotopic purity by dividing the abundance of the target d₉ isotopologue by the sum of the abundances of all phenanthrol-related isotopologues (d₀ through d₉).
Protocol 2: Confirmation of Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguously determining the site of deuterium incorporation and for quantifying any residual non-deuterated compound.[1]
Objective: To confirm the positions of deuterium labeling and to quantify residual proton signals.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
A. ¹H NMR Procedure (Quantitative):
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and a certified quantitative internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure complete signal relaxation for accurate integration.
-
Data Analysis:
-
Identify and integrate the signals corresponding to the residual, non-deuterated protons on the phenanthrene ring.
-
Integrate the distinct signal from the certified internal standard.
-
Calculate the molar ratio of residual 2-Phenanthrol to the internal standard. From this, determine the exact amount of the non-deuterated impurity and calculate the isotopic purity.
-
B. ²H NMR Procedure (Positional Confirmation):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a protonated solvent (e.g., CHCl₃).
-
Data Acquisition: Acquire a standard ²H NMR spectrum.
-
Data Analysis: The resulting spectrum will show signals only at the positions where deuterium atoms are located. The absence of signals at other positions and the chemical shifts of the observed signals confirm the correct and specific labeling of the this compound molecule.
Workflow for Isotopic Purity Evaluation
The following diagram outlines the comprehensive workflow for evaluating the isotopic purity of this compound, integrating both mass spectrometry and NMR spectroscopy to provide a complete characterization of the material.
Caption: Experimental workflow for the evaluation of isotopic purity of this compound.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
A Researcher's Guide to Selecting 2-Phenanthrol-d9: A Performance Comparison
For researchers, scientists, and drug development professionals utilizing 2-Phenanthrol-d9 as an internal standard or for other applications, selecting a product with high purity, isotopic enrichment, and stability is paramount for generating accurate and reproducible data. This guide provides an objective comparison of this compound from three prominent suppliers: LGC Standards, Pharmaffiliates, and MedChemExpress. The comparison is based on publicly available data and typical specifications for such deuterated compounds.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound from the different suppliers. While specific batch-to-batch variability exists, this table provides a general overview based on typical product specifications and available documentation. For precise figures, it is always recommended to request the Certificate of Analysis (CoA) for the specific lot.
| Parameter | LGC Standards | Pharmaffiliates | MedChemExpress | Methodology |
| Chemical Purity | Typically ≥98% | Information available upon request, typically high purity | Information available upon request, typically high purity | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥98% atom % D | Information available upon request | Information available upon request | Mass Spectrometry (MS) |
| Deuterium Incorporation | d9 | d9 | d9 | Mass Spectrometry (MS) |
| Storage Condition | 2-8°C | 2-8°C | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Manufacturer's Recommendation |
| Certificate of Analysis | Provided with purchase | Available upon request | Available upon request | N/A |
Experimental Protocols
Accurate assessment of this compound performance relies on standardized experimental protocols. Below are detailed methodologies for determining chemical purity, isotopic enrichment, and stability.
Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the percentage of this compound relative to any non-deuterated or other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Mobile Phase: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the sample onto the HPLC system. The purity is calculated by the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Isotopic Enrichment Determination by Mass Spectrometry (MS)
This protocol determines the percentage of deuterium atoms in the this compound molecule.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI or APCI).
Reagents:
-
Methanol or other suitable solvent (LC-MS grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster of this compound.
-
Data Analysis: The isotopic enrichment is calculated by comparing the intensities of the ion peaks corresponding to the fully deuterated (d9) species and the less-deuterated species (d0 to d8). The atom percent deuterium is then calculated from this distribution.
Stability Assessment
Stability testing evaluates the degradation of the compound over time under specific storage conditions. An accelerated stability study is often performed.
Procedure:
-
Sample Storage: Store aliquots of the this compound from each supplier under controlled conditions as recommended by the manufacturer (e.g., 2-8°C) and under accelerated conditions (e.g., 40°C with 75% relative humidity).
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, assess the chemical purity by HPLC and the isotopic enrichment by mass spectrometry as described above.
-
Evaluation: Compare the results over time to determine the rate of degradation and any changes in isotopic composition.
Visualizing the Workflow
To aid in understanding the logical flow of the performance comparison, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for comparing this compound performance.
Caption: Detailed analytical workflows for purity and isotopic enrichment.
By following these standardized protocols and carefully evaluating the data, researchers can make an informed decision on the most suitable supplier of this compound for their specific analytical needs, ensuring the generation of high-quality and reliable experimental results.
The Gold Standard for Phenanthrol Analysis: A Justification for 2-Phenanthrol-d9
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenanthrols and related polycyclic aromatic hydrocarbon (PAH) metabolites, the choice of an appropriate internal standard is paramount to achieving accurate, reliable, and reproducible results. This guide provides a comprehensive comparison of 2-Phenanthrol-d9 with other internal standards, presenting a clear justification for its use, supported by established analytical principles and experimental data from analogous compounds.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric techniques, to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, ensuring that any experimental variability affects both the analyte and the standard to the same extent. The ratio of the analyte's response to the internal standard's response is used for quantification, thereby compensating for potential errors and enhancing the precision and accuracy of the results.
Why this compound is the Superior Choice
This compound is a deuterated form of 2-phenanthrol, meaning that nine hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it the gold standard for the analysis of phenanthrols and other structurally similar PAH metabolites for several key reasons:
-
Near-Identical Physicochemical Properties: As a stable isotope-labeled analog, this compound has virtually identical chemical and physical properties to the native 2-phenanthrol. This includes polarity, boiling point, and chromatographic retention time. This ensures that it co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement in the mass spectrometer.[1]
-
Correction for Matrix Effects: Complex biological matrices, such as urine and plasma, contain numerous endogenous compounds that can interfere with the ionization of the analyte, leading to inaccurate quantification. Because this compound co-elutes and behaves like the analyte, it effectively normalizes these matrix-induced variations.[2]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and derivatization. By adding a known amount of this compound at the beginning of the workflow, any losses of the analyte will be mirrored by proportional losses of the internal standard, ensuring the accuracy of the final calculated concentration.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly enhances the precision and accuracy of analytical methods. Studies comparing isotopically labeled internal standards with non-labeled analogs consistently demonstrate lower coefficients of variation (CV%) and better accuracy for the former, especially in complex matrices.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the superiority of deuterated internal standards, the following table summarizes the expected performance characteristics based on studies of analogous compounds. While specific data for this compound is not available in a head-to-head comparison, the data for other isotopically labeled PAH metabolites provides a strong indication of its expected performance.
| Performance Metric | This compound (Deuterated IS - Expected) | Non-Isotopically Labeled Analog IS (e.g., a different hydroxyphenanthrene isomer or a related compound) |
| Recovery | High and consistent (expected to be in the range of 70-100% based on similar compounds[3]) | Variable and potentially lower, as it may not perfectly track the analyte during extraction. |
| Precision (CV%) | Low (expected to be in the range of 4.7-19% based on similar compounds[3]) | Higher, as it may not fully compensate for analytical variability. |
| Accuracy | High (deviations from the nominal concentration are minimized). | Can be compromised by differential matrix effects and recovery. |
| Matrix Effect Compensation | Excellent due to co-elution and identical ionization behavior. | Less effective, as slight differences in structure can lead to different responses to matrix components. |
| Linearity (R²) of Calibration Curve | Excellent (typically >0.99). | Good, but can be affected by uncorrected variability. |
Experimental Protocol: Quantification of Phenanthrols in Human Urine
The following is a detailed experimental protocol adapted from a study on the quantification of urinary PAH metabolites using ¹³C-labeled internal standards, which serves as a representative workflow for the use of this compound.
1. Sample Preparation:
- To 1 mL of urine, add an antioxidant solution (e.g., ascorbic acid).
- Spike the sample with a known amount of this compound solution.
- Add β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites.
- Incubate the mixture (e.g., at 37°C overnight).
- Perform liquid-liquid extraction with an organic solvent (e.g., 20% toluene in pentane).
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a suitable solvent.
- Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl groups to trimethylsilyl ethers.
- Heat the mixture to ensure complete derivatization.
3. GC-MS/MS Analysis:
- Gas Chromatograph (GC):
- Column: A suitable capillary column for PAH analysis (e.g., DB-5ms).
- Injection: Splitless injection of 1-2 µL of the derivatized sample.
- Oven Temperature Program: An optimized temperature gradient to ensure separation of the phenanthrol isomers.
- Mass Spectrometer (MS/MS):
- Ionization: Electron ionization (EI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for each phenanthrol isomer and for this compound.
4. Quantification:
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte in the calibration standards.
- Determine the concentration of the phenanthrols in the unknown samples from the calibration curve.
Visualizing the Workflow and Justification
The following diagrams illustrate the experimental workflow and the logical justification for choosing this compound.
Caption: Experimental workflow for the quantification of phenanthrols using this compound.
Caption: Logical relationship justifying the selection of a deuterated internal standard.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenanthrol-d9: A Comprehensive Guide
Immediate Safety and Hazard Profile
Based on data from closely related phenanthrene compounds, 2-Phenanthrol-d9 should be handled as a hazardous substance. Key hazards include:
-
Acute Oral Toxicity : The compound is likely harmful if swallowed.[1]
-
Aquatic Toxicity : It is expected to be very toxic to aquatic life, with long-lasting effects.[1][2]
-
Skin and Eye Irritation : May cause skin and eye irritation.
Therefore, it is crucial to prevent its release into the environment and to handle it with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection : A laboratory coat or a chemical-resistant apron.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, state, and federal regulations for hazardous waste. Never dispose of this chemical down the drain or in regular trash.[3]
-
Waste Segregation and Collection :
-
Solid Waste : Collect any excess or unwanted this compound powder in a dedicated, clearly labeled hazardous waste container.[4] Use a scoop or spatula for transfers to avoid creating dust.
-
Contaminated Materials : All materials that have come into contact with the compound, such as weighing paper, pipette tips, and gloves, are to be considered contaminated and placed in the same dedicated hazardous waste container.
-
Solutions : If the compound is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container designated for liquid chemical waste.
-
-
Container Labeling :
-
All hazardous waste containers must be clearly labeled with the full chemical name ("this compound"), the concentration, and all relevant hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
-
Storage Pending Disposal :
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
The storage area should be away from incompatible materials and clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste material.
-
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.
-
Containment :
-
For solid spills : Use dry cleanup methods to avoid generating dust. Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
For solutions : Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbent material into a sealed container for disposal.
-
-
Decontamination : Thoroughly wash the spill area with soap and water.
-
Report : Report the spill to your institution's EHS department.
Quantitative Data Summary
The following table summarizes key hazard information for closely related phenanthrene compounds, which can be used as a reference for handling this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Acute Aquatic Hazard | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Mitigation
2-Phenanthrol-d9 should be handled as a hazardous substance. Primary hazards are expected to be similar to its non-deuterated analog, phenanthrene, and other aromatic alcohols. These include:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Oral ingestion may be harmful.[3]
-
Hydrogen-Deuterium (H-D) Exchange: The deuterium label is susceptible to exchange with protic solvents (e.g., water, methanol) or atmospheric moisture, which can compromise the isotopic purity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Eye Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be used in situations with a splash hazard. |
| Body Protection | Laboratory Coat or Coveralls | Wear a lab coat or chemical-resistant coveralls to prevent skin contact. |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH-approved respirator with appropriate cartridges if working outside a fume hood or in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedures
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container, preferably the original packaging.
-
To prevent H-D exchange, store in a dry, inert atmosphere (e.g., under argon or nitrogen) in a desiccator.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
If the compound is light-sensitive, store it in an amber vial or wrap the container in aluminum foil.
-
All handling of this compound should be conducted in a well-ventilated laboratory fume hood.
-
Before use, ensure all glassware and equipment are thoroughly dried to prevent moisture contamination.
-
When preparing solutions, use anhydrous, deuterated solvents to maintain isotopic purity.
-
Avoid raising dust when handling the solid material.
-
Wash hands thoroughly after handling.
-
In case of a spill, evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully sweep or vacuum the material into a labeled, sealed container for disposal. Avoid creating dust.
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Improper disposal into standard laboratory trash or drains is prohibited and can lead to environmental contamination and legal penalties.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and disposable labware, in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Waste Storage:
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
-
-
Waste Disposal:
-
Follow your institution's procedures for hazardous waste disposal. Contact your EHS department to arrange for pickup and proper disposal by a certified hazardous waste management company.
-
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
